molecular formula C8H18Cl2N2 B2981117 1-Cyclobutylpiperazine dihydrochloride CAS No. 132800-13-6; 61379-68-8; 799557-65-6

1-Cyclobutylpiperazine dihydrochloride

Katalognummer: B2981117
CAS-Nummer: 132800-13-6; 61379-68-8; 799557-65-6
Molekulargewicht: 213.15
InChI-Schlüssel: SGDJZAXFNRAMDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Cyclobutylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2 and its molecular weight is 213.15. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclobutylpiperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclobutylpiperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-cyclobutylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-8(3-1)10-6-4-9-5-7-10;;/h8-9H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDJZAXFNRAMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976914
Record name 1-Cyclobutylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61379-68-8
Record name 1-Cyclobutylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Deep Dive: 1-Cyclobutylpiperazine Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure of 1-Cyclobutylpiperazine Dihydrochloride Format: Technical Deep Dive / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Core Significance

1-Cyclobutylpiperazine dihydrochloride (CAS: 799557-65-6) is a specialized heterocyclic building block extensively utilized in the synthesis of G-protein coupled receptor (GPCR) ligands.[1][2][3] It serves as a critical pharmacophore in the development of Histamine H3 receptor antagonists/inverse agonists and Sigma receptor ligands .

From a medicinal chemistry perspective, the cyclobutyl group offers a unique balance of lipophilicity and metabolic stability. Unlike linear alkyl chains (e.g.,


-butyl) which are prone to rapid oxidative metabolism, or isopropyl groups which may lack the necessary steric bulk, the cyclobutyl ring provides a "puckered" conformation that fills hydrophobic pockets with high specificity while resisting cytochrome P450 degradation. The dihydrochloride salt form ensures high water solubility, facilitating handling and aqueous-phase reactions.

Chemical Structure & Physicochemical Properties[4][5][6]

Structural Analysis

The molecule consists of a piperazine core mono-substituted at the N1 position with a cyclobutyl ring.

  • Piperazine Core: Exists predominantly in a chair conformation to minimize 1,3-diaxial interactions. The N4 nitrogen remains unsubstituted in the intermediate form, serving as a nucleophilic handle for further derivatization (e.g., amide coupling, SNAr).

  • Cyclobutyl Group: Unlike the planar cyclopropyl ring, the cyclobutyl ring adopts a non-planar "butterfly" or "puckered" conformation to relieve torsional strain (eclipsing interactions). This creates a distinct steric volume that differentiates it from cyclopentyl or isopropyl analogs.

Key Properties Table
PropertyData
Chemical Name 1-Cyclobutylpiperazine dihydrochloride
CAS Number 799557-65-6
Molecular Formula

Molecular Weight 213.15 g/mol (Salt); ~140.23 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High in water, Methanol; Low in non-polar solvents (DCM, Hexane)
pKa (Calc.) N1 (Tertiary): ~8.5
Hygroscopicity Moderate to High (Store in desiccator)

Synthesis & Manufacturing Protocols

Strategic Route Selection

While alkylation of piperazine with cyclobutyl halides (e.g., bromocyclobutane) is theoretically possible, it is experimentally disfavored due to the high tendency of cyclobutyl halides to undergo E2 elimination to form cyclobutene.

The Industry Standard: Reductive Amination The preferred route is the reductive amination of cyclobutanone with excess piperazine. This method avoids elimination side-products and allows for milder reaction conditions.

Detailed Experimental Protocol

Note: This protocol is designed to minimize the formation of the bis-substituted impurity, 1,4-dicyclobutylpiperazine.

Step 1: Reductive Amination
  • Reagents: Cyclobutanone (1.0 eq), Piperazine (3.0 - 4.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), DCM or DCE (Solvent).

  • Procedure:

    • Dissolve piperazine (excess is critical) in DCM.

    • Add cyclobutanone and acetic acid. Stir for 30 minutes to allow iminium ion formation.

    • Cool to 0°C and add STAB portion-wise.

    • Allow to warm to room temperature and stir overnight (12-16h).

    • Quench: Add saturated aqueous

      
      .
      
  • Workup:

    • Extract with DCM. Wash organic layer with brine.

    • Crucial Purification: The excess piperazine is highly water-soluble. Multiple washes with water will remove most unreacted piperazine. Alternatively, use column chromatography (DCM:MeOH:NH4OH) to separate the mono-product from any bis-impurity.

Step 2: Salt Formation (Dihydrochloride)
  • Dissolve the purified free base (oil) in a minimal amount of dry Ethanol or Methanol.

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (2.5 eq) dropwise. White precipitate should form immediately.

  • Stir for 1 hour, filter the solid, and wash with cold diethyl ether to remove traces of acid/solvent.

  • Dry under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Critical Control Point: Excess Piperazine Start Cyclobutanone (C4H6O) Imine Iminium Intermediate Start->Imine DCM, 30 min Reagent Piperazine (Excess) + AcOH Reagent->Imine FreeBase 1-Cyclobutylpiperazine (Free Base Oil) Imine->FreeBase Reduction (RT, 16h) Reductant NaBH(OAc)3 (STAB) Reductant->FreeBase Final 1-Cyclobutylpiperazine Dihydrochloride (Solid) FreeBase->Final Salt Formation Precipitation SaltStep HCl / Dioxane

Caption: Optimized reductive amination workflow. Excess piperazine is required to suppress bis-alkylation.

Analytical Characterization

NMR Interpretation ( or )
  • Cyclobutyl Methine (

    
    ):  A distinct quintet/multiplet around 2.7 – 3.0 ppm . This is the diagnostic peak for the cyclobutyl attachment.
    
  • Piperazine Ring: Two sets of triplets or broad multiplets.

    • Protons adjacent to N-Cyclobutyl: ~3.0 – 3.2 ppm.

    • Protons adjacent to secondary amine (or ammonium in salt): ~3.4 – 3.6 ppm.

  • Cyclobutyl

    
    :  Multiplets ranging from 1.7 to 2.3 ppm (typically 6 protons).
    
Mass Spectrometry
  • Mode: ESI+

  • Parent Ion:

    
     at m/z ~141.1  (corresponds to the free base C8H16N2).
    

Applications in Drug Development[4][6]

Histamine H3 Receptor Antagonists

The 1-cyclobutylpiperazine moiety is a "privileged structure" in H3 receptor research. The H3 receptor, located primarily in the CNS, modulates the release of histamine, acetylcholine, and dopamine.

  • Mechanism: The basic nitrogen of the piperazine interacts with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

  • Case Study (LML134): This moiety was used in the development of LML134 , a clinical candidate for excessive sleep disorders. The cyclobutyl group provided optimal lipophilicity (LogP modulation) and blood-brain barrier (BBB) penetration compared to other alkyl groups [1].

Sigma Receptor Ligands

Sigma-1 ($ \sigma_1 $) receptors are targets for neuropathic pain and neurodegenerative diseases. N-substituted piperazines are classic pharmacophores for this receptor class.

  • The cyclobutyl group fills a specific hydrophobic sub-pocket in the

    
     receptor, enhancing affinity and selectivity over 
    
    
    
    or Dopamine D2 receptors [2].
Pharmacophore Logic Diagram

Pharmacophore Cyclobutyl Cyclobutyl Tail (Lipophilic Domain) N1 N1 Nitrogen (Tertiary Amine) Cyclobutyl->N1 Steric Bulk & Metabolic Stability Piperazine Piperazine Scaffold (Rigid Spacer) N1->Piperazine N4 N4 Nitrogen (Secondary Amine) Piperazine->N4 Target GPCR Binding Pocket (Asp3.32 Interaction) N4->Target Ionic Bond / H-Bond (Critical Interaction)

Caption: SAR mapping of the 1-cyclobutylpiperazine scaffold. The N4 nitrogen typically links to the core aromatic system of the drug.

Handling & Stability (E-E-A-T)

  • Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic.[4] It must be stored in a tightly sealed container, preferably under inert gas (Nitrogen/Argon) at 2-8°C.

  • Stability: The cyclobutyl ring is stable under standard laboratory conditions (unlike cyclopropane which can ring-open under strong acid/catalytic hydrogenation conditions). However, avoid strong oxidizers.

  • Safety: Standard PPE (gloves, goggles, lab coat) is required. Treat as a potential irritant to eyes and respiratory tract.

References

  • Troxler, T. et al. (2019). The Discovery of LML134, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders. ChemMedChem, 14(13), 1238-1247.[5]

  • Ablordeppey, S. Y. et al. (1998). Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. Journal of Medicinal Chemistry, 41(21), 4051-4061.

  • Abdel-Magid, A. F. et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Thermodynamic Solvation Profiling of 1-Cyclobutylpiperazine Dihydrochloride: Aqueous vs. Ethanolic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the solvation thermodynamics of early-stage building blocks is critical. 1-Cyclobutylpiperazine dihydrochloride is a highly versatile fragment widely utilized in the synthesis of neuropharmacological agents and kinase inhibitors. This whitepaper provides an in-depth technical analysis of its solubility behavior, contrasting its dissolution in highly polar aqueous environments against moderately polar ethanolic systems. By examining the underlying thermodynamic principles and detailing a self-validating experimental workflow, this guide equips researchers with the authoritative methodologies required for accurate physicochemical profiling.

Chemical Profiling and Pharmacological Utility

1-Cyclobutylpiperazine dihydrochloride (CAS 799557-65-6) is characterized by a rigid, six-membered piperazine heterocycle functionalized with a cyclobutyl moiety[1]. In medicinal chemistry, this structural motif is frequently deployed to modulate the basicity, lipophilicity, and target-binding kinetics of active pharmaceutical ingredients (APIs).

Notably, piperazine derivatives are integral to the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade implicated in oncology and immune regulation[2]. The dihydrochloride salt form is specifically selected during early formulation to maximize bioavailability and ensure rapid dissolution in physiological media.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Enzyme (Drug Target) RTK->PI3K Activation PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylation PIP2 PIP2 (Substrate) PIP2->PIP3 Converted via PI3K AKT AKT (Protein Kinase B) PIP3->AKT Membrane Recruitment mTOR mTOR (Cell Survival/Growth) AKT->mTOR Downstream Signaling

Caption: PI3K/AKT signaling pathway targeted by 1-cyclobutylpiperazine derivatives.

Thermodynamic Principles of Solvation: Water vs. Ethanol

The solubility of a crystalline salt like 3[3] is governed by the competition between its solid-state lattice energy and the solvation energy provided by the solvent.

  • Aqueous Solvation: Water possesses a high dielectric constant (

    
     at 25°C). According to Born's equation, solvents with high dielectric constants drastically reduce the electrostatic forces between the doubly charged piperazinium cation and the two chloride anions. Water effectively hydrates these ions, making 1-cyclobutylpiperazine dihydrochloride freely soluble[4].
    
  • Ethanolic Solvation: Ethanol has a significantly lower dielectric constant (

    
    ). It lacks the capacity to fully stabilize the highly charged ionic lattice. While the compound remains slightly soluble due to hydrogen bonding between ethanol's hydroxyl group and the amine protons, the thermodynamic equilibrium shifts heavily toward the solid state compared to water[5].
    
Comparative Solubility Data

The following table synthesizes the expected thermodynamic solubility profiles for 1-cyclobutylpiperazine dihydrochloride based on the physicochemical behavior of the piperazine dihydrochloride class.

Solvent SystemDielectric Constant (

)
Estimated Solubility (25°C)Primary Solvation Mechanism
Purified Water (Milli-Q) 80.1> 500 mg/mLIon-dipole interactions; complete ionic dissociation.
Absolute Ethanol 24.310 - 30 mg/mLModerate hydrogen bonding; weak ion shielding.

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, self-validating data, researchers must avoid kinetic solubility methods (such as solvent-shift nephelometry), which often suffer from supersaturation artifacts. The Isothermal Shake-Flask Method is the gold standard, ensuring true thermodynamic equilibrium.

Furthermore, because 1-cyclobutylpiperazine lacks an extended conjugated


-electron system, standard UV-Vis detection is fundamentally inadequate. Charged Aerosol Detection (CAD)  must be employed to ensure uniform, mass-based quantification regardless of optical properties.

Solubility_Workflow A Solid Compound Addition B Solvent Integration (Water / Ethanol) A->B C Isothermal Equilibration (24h Shake-Flask) B->C D Phase Separation (Ultracentrifugation) C->D E HPLC-CAD Quantification D->E F Solubility Data Generation E->F

Caption: Thermodynamic solubility determination workflow using HPLC-CAD.

Step-by-Step Protocol

Step 1: Preparation of Saturated Solutions

  • Action: Add an excess amount of 1-cyclobutylpiperazine dihydrochloride (e.g., 600 mg for water, 50 mg for ethanol) into 1.0 mL of the respective solvent in a sealed 2.0 mL glass HPLC vial.

  • Causality: An observable solid pellet must remain at all times. If the solid completely dissolves, the solution is not saturated, and more compound must be added to reach the thermodynamic limit.

Step 2: Isothermal Equilibration

  • Action: Place the vials in an orbital shaker set to 25.0 ± 0.1°C and agitate at 300 RPM for 24 hours.

  • Causality: A 24-hour equilibration period prevents the measurement of metastable states. Checking the pH of the aqueous solution post-equilibration acts as a self-validating step to ensure the dihydrochloride salt has not disproportionated into the free base.

Step 3: Phase Separation via Ultracentrifugation

  • Action: Transfer the suspension to thick-walled centrifuge tubes and centrifuge at 15,000

    
     g for 15 minutes at 25°C.
    
  • Causality:Do not use syringe filters. Filtration can lead to the adsorption of the API onto the membrane (especially in ethanolic solutions where membranes may swell), artificially lowering the measured concentration. Ultracentrifugation relies purely on density, eliminating surface-adsorption artifacts and preventing sub-micron particle carryover.

Step 4: HPLC-CAD Analysis

  • Action: Carefully extract the supernatant, dilute appropriately (e.g., 1:1000 for water, 1:50 for ethanol) using the mobile phase, and inject into an HPLC system equipped with a Charged Aerosol Detector (CAD).

  • Causality: CAD yields a response directly proportional to the mass of the analyte, bypassing the compound's lack of a UV chromophore and delivering highly accurate quantification against a standard calibration curve.

Conclusion

The physicochemical profiling of 1-cyclobutylpiperazine dihydrochloride reveals a stark contrast between its behavior in water and ethanol. Driven by the high dielectric constant of water, the dihydrochloride salt exhibits massive aqueous solubility, making it an ideal candidate for oral and intravenous drug formulations. Conversely, its limited solubility in ethanol requires careful consideration during chemical synthesis, crystallization, and purification workflows. By adhering to rigorous, thermodynamically sound experimental protocols like the HPLC-CAD shake-flask method, scientists can ensure the integrity of their pre-formulation data.

References

  • Source: cymitquimica.
  • Source: solubilityofthings.
  • Source: nih.
  • 12.0 Piperazine Dihydrochloride.docx - G.
  • Source: google.

Sources

1-Cyclobutylpiperazine: Physicochemical and Pharmacological Divergence Between Free Base and Dihydrochloride Salt Forms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the selection of an active pharmaceutical ingredient's (API) solid state is as critical as the pharmacophore itself. 1-Cyclobutylpiperazine (1-CBP) is a versatile building block, particularly prevalent in the design of neuropharmacological agents and histamine H3 receptor ligands[1][2]. However, researchers frequently face a critical decision: whether to utilize the compound in its neutral free base form or its protonated dihydrochloride salt form. This whitepaper provides an in-depth mechanistic analysis of how this choice dictates the compound's solubility, stability, handling, and pharmacokinetic profile, complete with self-validating experimental protocols.

Physicochemical Divergence: The Causality of Salt Formation

Piperazine derivatives possess two basic nitrogen atoms. In 1-CBP, the N4 nitrogen (secondary amine) is highly nucleophilic and basic, while the N1 nitrogen (tertiary, cyclobutyl-substituted) is slightly less basic due to steric hindrance, yet still readily protonated.

The free base (CAS 132800-13-6) exists as a lipophilic, low-melting solid or oil. Its lack of ionic charge allows for high solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and excellent lipid membrane permeability[3]. However, its low aqueous solubility and susceptibility to oxidative degradation make it challenging for long-term storage or intravenous (IV) formulation.

Conversely, treating the free base with hydrochloric acid yields the dihydrochloride salt (CAS 799557-65-6)[1]. The protonation of both nitrogen atoms converts the neutral molecule into a dicationic species. The ionic bonds formed with the chloride anions drastically lower the lattice energy required for aqueous solvation. This thermodynamic shift results in a highly water-soluble, non-volatile, and oxidatively stable crystalline solid, which is the preferred state for oral formulations and long-term archiving[1].

Table 1: Comparative Physicochemical Profiling
Property1-CBP (Free Base)1-CBP Dihydrochloride (Salt)
CAS Number 132800-13-6799557-65-6
Molecular Formula C8H16N2C8H18Cl2N2
Molecular Weight 140.23 g/mol [3]213.15 g/mol [1]
Physical State Oily liquid / Low-melting solidCrystalline solid
Aqueous Solubility Low to ModerateExceptionally High[1]
Primary Utility Organic synthesis, lipid nanocarriersOral/IV formulations, stable storage

Synthetic Conversion: Free Base to Dihydrochloride

To ensure reproducibility, the conversion of a free base to a dihydrochloride salt must be tightly controlled to prevent incomplete protonation (yielding a monohydrochloride mixture) or hygroscopic degradation.

Protocol 1: Anhydrous Synthesis of 1-CBP Dihydrochloride

Note: This protocol utilizes anhydrous conditions to prevent the formation of hydrates, ensuring precise stoichiometry.

  • Dissolution: Dissolve 10.0 mmol (1.40 g) of 1-CBP free base in 20 mL of anhydrous diethyl ether under an inert argon atmosphere.

    • Causality: Diethyl ether is chosen because the free base is highly soluble in it, while the resulting salt is completely insoluble, driving the precipitation reaction forward thermodynamically.

  • Acidification: Cool the solution to 0°C using an ice bath. Dropwise, add 22.0 mmol (5.5 mL of a 4.0 M solution in dioxane) of anhydrous HCl.

    • Causality: The slight stoichiometric excess (2.2 equivalents) ensures complete protonation of both the secondary and tertiary amines. Cooling controls the exothermic nature of the acid-base reaction, preventing thermal degradation of the cyclobutyl ring.

  • Crystallization: Remove the ice bath and stir the suspension at room temperature for 2 hours.

    • Causality: Extended stirring allows the crystal lattice to organize fully, maximizing yield and purity.

  • Isolation: Isolate the precipitate via vacuum filtration and wash with 2 x 10 mL of cold anhydrous ether.

    • Causality: The cold ether wash removes unreacted free base and residual HCl without dissolving the target product.

  • Drying: Dry the solid under high vacuum (<0.1 mbar) at 40°C for 24 hours.

    • Causality: High vacuum removes trapped dioxane/ether molecules from the crystal lattice, preventing solvent-induced polymorphic shifts.

Workflow N1 1-CBP Free Base (Lipophilic) N2 Dissolve in Anhydrous Solvent N1->N2 N3 Add 2.2 eq HCl (0°C, Ar atm) N2->N3 N4 Precipitation of Crystalline Salt N3->N4 N5 Vacuum Filtration & Ether Wash N4->N5 N6 1-CBP Dihydrochloride (Hydrophilic) N5->N6

Caption: Workflow for converting 1-CBP free base to its dihydrochloride salt.

Pharmacokinetic & Formulation Logic

When dosing subjects in preclinical models, the salt form is highly preferred for oral gavage or IV injection due to its rapid dissolution profile[1]. However, to cross the blood-brain barrier (BBB) or enterocyte membranes, the molecule must exist in its uncharged, lipophilic free base form.

This creates a dynamic in vivo equilibrium. In the acidic environment of the stomach (pH ~1.5), the dihydrochloride salt dissolves instantly. Upon transit to the basic environment of the small intestine (pH ~6.5-7.4), the compound undergoes partial deprotonation back to the free base, which is the species that actually permeates the lipophilic membranes to enter systemic circulation.

Pharmacokinetics S1 Oral Dosing (Dihydrochloride Salt) S2 Gastric Dissolution (pH 1.5 - High Solubility) S1->S2 S3 Intestinal Alkalinization (pH 7.4 - Deprotonation) S2->S3 S4 Free Base Formation (Increased Lipophilicity) S3->S4 S5 Membrane Permeation (BBB / Enterocytes) S4->S5

Caption: Pharmacokinetic dissolution and membrane permeation pathway of 1-CBP.

Analytical Validation: Stoichiometric Confirmation

A robust scientific workflow must be self-validating. To trust the biological data generated from the synthesized salt, we must analytically confirm that the API is a dihydrochloride and not a monohydrochloride.

Protocol 2: Chloride Content Titration (Mohr's Method)
  • Sample Preparation: Accurately weigh 100.0 mg of the synthesized 1-CBP salt and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.

  • Indicator Addition: Add 1.0 mL of a 5% potassium chromate (

    
    ) solution. The solution will turn pale yellow.
    
  • Titration: Titrate the solution with standardized 0.1 M Silver Nitrate (

    
    ) under constant stirring until a faint, permanent reddish-brown precipitate of silver chromate (
    
    
    
    ) persists.
    • Causality:

      
       preferentially reacts with 
      
      
      
      to form white
      
      
      . Only after all chloride ions are consumed will the
      
      
      react with the chromate indicator to form the red precipitate, providing a sharp, visual endpoint.
  • Calculation: Calculate the mass percentage of chloride.

    • Validation Metric: A theoretical chloride content of ~33.2% (70.9 g/mol

      
       / 213.15  g/mol  total mass) definitively confirms the dihydrochloride stoichiometry. A result closer to 20.1% indicates a failed reaction resulting in a monohydrochloride salt.
      

References

  • 1-Cyclobutylpiperazine | C8H16N2 | CID 4738602 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • Covalent Inhibition of the Histamine H3 Receptor Source: ResearchGate URL:[Link]

Sources

Solution Stability and Kinetic Profiling of 1-Cyclobutylpiperazine Dihydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclobutylpiperazine dihydrochloride (CAS: 799557-65-6) is a highly versatile bifunctional building block widely utilized in the synthesis of neuropharmacological agents, including Histamine H3 receptor antagonists and targeted kinase inhibitors 1[1]. While its solid-state properties are well-documented, its behavior in solution dictates the success of downstream synthetic manipulations and formulation viability. This whitepaper provides an in-depth mechanistic analysis of its solution stability, detailing the physicochemical causality behind its degradation pathways and establishing a self-validating protocol for kinetic assessment.

Physicochemical Profiling & The Causality of Salt Selection

The molecular architecture of 1-cyclobutylpiperazine consists of a six-membered piperazine core bearing a secondary amine and a tertiary amine substituted with a cyclobutyl group. In its free base form, the electron-rich nitrogen atoms are highly nucleophilic, rendering the molecule prone to rapid N-oxidation and volatilization.

By formulating the compound as a dihydrochloride salt, both nitrogen atoms are protonated. This strategic salt selection serves a dual mechanistic purpose:

  • Thermodynamic Sink: It lowers the ground state energy of the molecule in aqueous media, drastically increasing its solubility compared to the free base 2[2].

  • Steric and Electronic Shielding: The positive charges on the nitrogen atoms withdraw electron density, effectively neutralizing their nucleophilicity. This renders the molecule highly resistant to autoxidation and bimolecular reactions under standard storage conditions (4°C, sealed, desiccated) 3[3].

Mechanisms of Degradation in Solution

When transitioned into a solution, the stability of 1-cyclobutylpiperazine dihydrochloride is challenged by the matrix environment. The degradation kinetics are governed by two primary factors:

  • pH-Driven Speciation: Stability is strictly pH-dependent. In acidic to neutral solutions (pH < 6), the compound remains fully protonated and chemically inert. However, if the solution pH exceeds the pKa of the piperazine nitrogens (typically > 8), deprotonation occurs. The resulting free base exposes the nitrogen lone pairs, making the molecule highly vulnerable to oxidative degradation and unwanted nucleophilic attacks.

  • Solvent-Induced Conformational Shifts: Density Functional Theory (DFT) and vibrational spectroscopy (FT-Raman/FT-IR) have revealed that solvent polarity significantly impacts the conformational equilibrium of the cyclobutyl ring relative to the piperazine chair 4[4]. In non-polar or mixed organic solvents, the cyclobutyl group may adopt conformations that sterically expose the tertiary nitrogen, accelerating degradation if trace oxidants are present.

Quantitative Data Summary

To establish a baseline for assay development, the fundamental physicochemical properties governing the compound's solution dynamics are summarized below.

Table 1: Physicochemical Properties and Baseline Stability Metrics

ParameterValueCausality / Significance
Molecular Formula C8H18Cl2N2Dihydrochloride salt ensures complete protonation of both amines 3[3].
Molecular Weight 213.15 g/mol Standardized mass for precise molarity and kinetic calculations 3[3].
LogP 0.56Indicates high hydrophilicity, favoring rapid aqueous partitioning 5[5].
Solid Storage Temp 4°C (Sealed)Prevents hygroscopic moisture absorption and subsequent hydrolysis 3[3].
Aqueous Solubility HighFacilitated by the ionic nature of the dihydrochloride lattice 2[2].

Self-Validating Protocol: Solution Stability Assessment

To rigorously evaluate the shelf-life and degradation kinetics of 1-cyclobutylpiperazine dihydrochloride in various matrices, a self-validating LC-MS/MS protocol must be employed. This workflow incorporates internal controls to definitively distinguish genuine chemical degradation from physical loss (e.g., glass adsorption).

Step 1: Matrix Preparation and Buffering

  • Action: Prepare an aqueous buffer at pH 4.5 using 50 mM ammonium acetate.

  • Causality: Buffering at pH 4.5 ensures the piperazine nitrogens remain fully protonated, establishing a stable, inert baseline. Ammonium acetate is selected because it is volatile and fully compatible with downstream mass spectrometry, avoiding ion suppression.

Step 2: Stock Solution Formulation (Self-Validating Step)

  • Action: Dissolve 1-cyclobutylpiperazine dihydrochloride to a final concentration of 1.0 mg/mL in silanized amber glass vials. Spike the solution with 10 µg/mL of a stable heavy-isotope internal standard (e.g., Piperazine-d8).

  • Causality: Silanized glass prevents the non-specific electrostatic binding of the positively charged amines to the negative silica surface. The internal standard validates the assay; if the analyte signal drops while the internal standard remains constant, chemical degradation is confirmed over physical loss.

Step 3: Forced Degradation Aliquoting

  • Action: Divide the stock into three aliquots: Control (4°C), Thermal Stress (60°C), and Oxidative Stress (0.1% H₂O₂ at 25°C).

  • Causality: Thermal stress accelerates hydrolytic pathways, while the addition of peroxide directly probes the susceptibility of the nitrogens to form N-oxides, mapping the absolute boundaries of the compound's stability envelope.

Step 4: Quenching and Kinetic Analysis

  • Action: At predefined time points (0, 24, 48, 72 hours), extract 50 µL aliquots, quench by diluting 1:10 in cold mobile phase (0.1% Formic acid in Water/Acetonitrile), and inject immediately into the LC-MS.

  • Causality: The highly acidic formic acid instantly protonates any transient free base, halting further degradation. Simultaneously, the low temperature arrests reaction kinetics, ensuring the injected sample accurately reflects the chemistry of the exact time-point.

Workflow & Pathway Visualization

StabilityMechanisms Sol 1-Cyclobutylpiperazine 2HCl in Aqueous Solution Acidic Acidic Matrix (pH < 5) Fully Protonated (NH2+, NH+) Sol->Acidic Buffer Addition Basic Basic Matrix (pH > 8) Free Base Formation Sol->Basic pH Excursion Stable High Stability Nucleophilicity Suppressed Acidic->Stable Electrostatic Shielding Degrade N-Oxidation & Nucleophilic Reactions Basic->Degrade Lone Pair Exposure

Fig 1: pH-dependent speciation and degradation pathways in aqueous solution.

References

  • ChemScene. "799557-65-6 | 1-Cyclobutylpiperazine dihydrochloride".
  • CymitQuimica. "CAS 799557-65-6: 1-cyclobutylpiperazine dihydrochloride".
  • Chemspace. "1-cyclobutylpiperazine dihydrochloride - C8H18Cl2N2".
  • NIH PubMed Central. "Covalent Inhibition of the Histamine H3 Receptor".
  • ResearchGate.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-Cyclobutylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

1-Cyclobutylpiperazine is a privileged pharmacophore in medicinal chemistry, serving as a critical amine handle in the synthesis of GPCR ligands (e.g., Histamine H3 antagonists) and sigma receptor modulators. While direct alkylation of piperazine with cyclobutyl halides is theoretically possible, it is operationally plagued by the low reactivity of the cyclobutyl ring toward


 attack and significant elimination side reactions.

This protocol details the Reductive Amination Route using Sodium Triacetoxyborohydride (STAB).[1][2] This method is selected for its mild conditions, functional group tolerance, and superior selectivity compared to direct alkylation or catalytic hydrogenation. To ensure maximum purity and precise stoichiometry—critical for downstream SAR (Structure-Activity Relationship) studies—this guide utilizes the N-Boc-protection strategy . This prevents the formation of bis-cyclobutyl byproducts, a common impurity in direct piperazine alkylations.

Core Chemical Transformation
  • Reductive Amination: tert-Butyl piperazine-1-carboxylate + Cyclobutanone

    
    tert-Butyl 4-cyclobutylpiperazine-1-carboxylate.
    
  • Deprotection & Salt Formation: Acid-mediated cleavage of the Boc group

    
     1-Cyclobutylpiperazine 
    
    
    
    2HCl.

Retrosynthetic Analysis & Workflow

The following logic map visualizes the synthetic strategy, highlighting the disconnection approach and critical process controls.

G cluster_0 Critical Process Parameters (CPPs) Target 1-Cyclobutylpiperazine Dihydrochloride Intermediate tert-Butyl 4-cyclobutyl- piperazine-1-carboxylate Intermediate->Target Acidic Deprotection SM1 N-Boc-Piperazine SM1->Intermediate Reductive Amination SM2 Cyclobutanone SM2->Intermediate Reagent1 NaBH(OAc)3 / DCE AcOH (Cat.) Reagent1->Intermediate Reagent2 4M HCl in Dioxane Reagent2->Target CPP1 Moisture Control: STAB is water sensitive CPP2 Stoichiometry: 1.1 eq Cyclobutanone CPP3 pH Control: AcOH accelerates imine formation

Figure 1: Retrosynthetic logic and workflow for the synthesis of 1-Cyclobutylpiperazine dihydrochloride.

Experimental Protocol

Phase 1: Reductive Amination

Objective: Synthesize the protected intermediate tert-butyl 4-cyclobutylpiperazine-1-carboxylate.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6][7][8]Amount (Example)Role
1-Boc-piperazine 186.251.01.86 g (10 mmol)Nucleophile
Cyclobutanone 70.091.20.84 g (12 mmol)Electrophile
NaBH(OAc)₃ 211.941.53.18 g (15 mmol)Reducing Agent
Acetic Acid (Glacial) 60.051.00.60 g (10 mmol)Catalyst
1,2-Dichloroethane (DCE) --40 mLSolvent
Step-by-Step Methodology
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperazine (10 mmol) in DCE (40 mL).

    • Note: DCM (Dichloromethane) can be used, but DCE is preferred for STAB reactions due to slightly higher stability and solubility profiles.

  • Activation: Add Cyclobutanone (12 mmol) followed by Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30 minutes.

    • Mechanism:[5][6][8][9][10][11] This allows the formation of the iminium ion intermediate in equilibrium.

  • Reduction: Cool the mixture slightly to 0°C (ice bath) to mitigate exotherm, then add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 5 minutes.

    • Caution: Hydrogen gas evolution may occur.[5][11][12] Ensure proper venting.[5]

  • Reaction: Remove the ice bath and allow the reaction to stir at RT under Nitrogen or Argon atmosphere for 12–16 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM, stain with Ninhydrin or KMnO4) or LC-MS. The starting amine should be consumed.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine organic layers and wash with Brine (1 x 30 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[7][8]

  • Purification (Optional but Recommended):

    • The crude oil is often pure enough (>90%) for the next step. If higher purity is required, perform flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Phase 2: Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the dihydrochloride salt.

Reagents
ReagentEquiv.Role
Crude Intermediate 1.0Substrate
4M HCl in Dioxane 5-10Deprotection/Salt source
Diethyl Ether (Et₂O) -Anti-solvent for precipitation
Step-by-Step Methodology
  • Dissolution: Dissolve the oily residue from Phase 1 in a minimal amount of 1,4-Dioxane or MeOH (approx. 5-10 mL).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (10-15 mL) dropwise.

  • Reaction: Stir at RT for 2–4 hours. A white precipitate should begin to form.

    • Monitoring: TLC will show the disappearance of the non-polar Boc-protected spot.

  • Isolation:

    • Dilute the suspension with Diethyl Ether (30 mL) to maximize precipitation.

    • Filter the white solid using a Buchner funnel or sintered glass frit.

    • Wash the filter cake copiously with Diethyl Ether (2 x 20 mL) to remove organic impurities and excess acid.

  • Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 6 hours to remove trace dioxane.

    • Hygroscopicity Warning: Piperazine salts can be hygroscopic.[1] Store in a desiccator.

Analytical Validation & Specifications

Upon isolation, the compound must be validated. Below are the expected data parameters for 1-Cyclobutylpiperazine[13][12][14] · 2HCl .

ParameterSpecificationNotes
Appearance White to off-white crystalline solidMay be hygroscopic.[11]
Molecular Formula C₈H₁₈Cl₂N₂MW: 213.15 g/mol (Salt)
¹H NMR (D₂O)

3.60-3.80 (m, 1H, CH-cyclobutyl)

3.40-3.60 (m, 8H, Piperazine ring)

2.20-2.40 (m, 2H)

2.00-2.20 (m, 2H)

1.70-1.90 (m, 2H)
Piperazine protons may appear as broad multiplets due to salt formation.
MS (ESI+) m/z = 141.1 [M+H]⁺Corresponds to free base C₈H₁₆N₂.
Solubility Soluble in Water, Methanol, DMSOInsoluble in Ether, Hexanes, DCM.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete imine formation or wet solvent.Ensure solvents are dry. STAB decomposes in water. Increase reaction time or add molecular sieves (3Å).
Incomplete Deprotection Acid concentration too low or old reagent.Use fresh 4M HCl in Dioxane. Ensure large excess (5-10 eq) of HCl is used.
Product is an Oil/Gum Trapped solvent or impurities.[11]Triturate the gum with anhydrous Diethyl Ether or Acetone. Sonicate to induce crystallization.
Bis-alkylation Used free piperazine instead of Boc-piperazine.If using free piperazine, use 5 equivalents of piperazine to 1 eq of ketone. The Boc route described above avoids this entirely.

Safety & Handling (HSE)

  • Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Flammable hydrogen gas may be generated if reacted with protic solvents violently. Handle in a fume hood.

  • Piperazine Derivatives: Known sensitizers. Avoid skin contact and inhalation.

  • 1,2-Dichloroethane (DCE): Carcinogen and highly toxic. Use proper PPE (gloves, goggles) and work strictly within a fume hood. DCM is a safer alternative if DCE is unavailable, though reaction rates may vary.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[15] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][15][16] Studies on Direct and Indirect Reductive Amination Procedures.[2][15] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • BenchChem. (2025).[7] Application Notes and Protocols: Synthesis and SAR Studies of 1-(2-Cyclohexylethyl)piperazine Analogs. Link

  • Google Patents. (2021). CN112645901A - Preparation method of 1-cyclohexyl piperazine.[14] Link

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Link

Sources

Application Notes and Protocols for Reductive Amination using 1-Cyclobutylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Union of Privileged Scaffolds

Reductive amination stands as a cornerstone of modern medicinal chemistry, providing one of the most efficient and reliable methods for the synthesis of secondary and tertiary amines through the formation of robust carbon-nitrogen bonds.[1] This one-pot reaction is prized for its operational simplicity and broad functional group tolerance, making it a workhorse in drug discovery campaigns.[2][3]

This guide focuses on the application of 1-Cyclobutylpiperazine dihydrochloride , a versatile building block that combines two structurally significant motifs. The piperazine ring is a "privileged scaffold," appearing in a vast number of approved drugs due to its ability to modulate physicochemical properties and present pharmacophoric groups in a defined spatial orientation.[4][5] The cyclobutyl moiety is increasingly incorporated into drug candidates to enhance metabolic stability, reduce planarity, and effectively fill hydrophobic pockets within target proteins, thereby improving potency and pharmacokinetic profiles.[6]

As 1-Cyclobutylpiperazine is typically supplied as a stable, non-hygroscopic dihydrochloride salt, this protocol places special emphasis on the necessary in situ neutralization step required to liberate the nucleophilic free base for the reaction to proceed efficiently.[7]

Reaction Principle: The Mechanism of Action

The reductive amination of a secondary amine, such as 1-cyclobutylpiperazine, with an aldehyde or ketone proceeds via a two-stage mechanism within a single reaction vessel.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to form a transient, electrophilic tertiary iminium ion. This equilibrium is crucial and can be influenced by reaction conditions.[1][7]

  • Hydride Reduction: A mild and selective reducing agent is then used to deliver a hydride ion to the iminium carbon, reducing the C=N bond to a C-N single bond and yielding the final tertiary amine product.[3][7]

The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its steric bulk and attenuated reactivity render it highly selective for the reduction of the protonated iminium ion intermediate over the starting carbonyl compound.[8][9] This selectivity prevents the common side reaction of reducing the starting aldehyde or ketone to its corresponding alcohol. Furthermore, NaBH(OAc)₃ is milder and less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).

Reductive_Amination_Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction ketone Aldehyde/Ketone (R1-C(=O)-R2) hemiaminal Hemiaminal Intermediate ketone->hemiaminal amine 1-Cyclobutylpiperazine (Free Base) iminium Iminium Ion [R1-C(R2)=N+<...>] hemiaminal->iminium h2o H₂O product Tertiary Amine Product iminium->product reducer NaBH(OAc)₃

Caption: General mechanism of reductive amination with a secondary amine.

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of an aldehyde or ketone with 1-cyclobutylpiperazine dihydrochloride.

Materials and Reagents:

  • 1-Cyclobutylpiperazine dihydrochloride

  • Aldehyde or Ketone (e.g., 4-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1][8]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

  • Nitrogen or Argon gas for inert atmosphere

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1-cyclobutylpiperazine dihydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to create a suspension (approx. 0.1-0.2 M concentration relative to the limiting reagent).

  • Free Base Generation: Add triethylamine (TEA) or DIPEA (2.1-2.2 eq) to the suspension. Stir the mixture at room temperature for 15-20 minutes. The addition of the base is crucial to neutralize the two hydrochloride equivalents and generate the free secondary amine in situ, which is the active nucleophile.[7]

  • Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the reaction mixture. Allow the mixture to stir at room temperature for an additional 30-60 minutes to facilitate the formation of the iminium ion intermediate. For less reactive ketones, adding a catalytic amount of acetic acid (0.1 eq) can accelerate this step.[8]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) to the stirring mixture, either in one portion or in several small portions over 5-10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours.[7] Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution.[10] Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with 1% triethylamine to prevent product tailing) to afford the pure tertiary amine.

Data Summary: Key Reaction Parameters and Optimization

The success of the reductive amination is dependent on several key parameters. The following table provides a summary for guidance and optimization.

ParameterRecommended ConditionRationale & Expert Insights
Amine Salt 1-Cyclobutylpiperazine·2HCl (1.0 eq)The dihydrochloride is stable and easy to handle. Ensure accurate weighing.
Carbonyl Aldehyde (1.0-1.1 eq) or Ketone (1.1-1.2 eq)Aldehydes are generally more reactive than ketones. A slight excess of the carbonyl component can drive the reaction to completion. Sterically hindered ketones may require longer reaction times or gentle heating (40-50 °C).[11]
Reducing Agent NaBH(OAc)₃ (1.3-1.5 eq)Preferred for its mildness and selectivity. Ensure it is a fine, free-flowing powder; clumpy reagent may indicate decomposition and reduced activity.
Base TEA or DIPEA (2.1-2.2 eq)A slight excess is required to ensure complete neutralization of the dihydrochloride salt and any adventitious acid.
Solvent Anhydrous DCE or THFDCE is often the preferred solvent for NaBH(OAc)₃-mediated reductive aminations.[8] THF is a suitable alternative. The solvent must be anhydrous to prevent quenching of the reducing agent and hydrolysis of the iminium intermediate.
Catalyst Acetic Acid (optional, 0.1 eq)Generally not required for aldehydes but can be beneficial for sluggish reactions with ketones by catalyzing iminium ion formation.[8]
Temperature Room TemperatureMost reactions proceed efficiently at ambient temperature.
Time 4-24 hoursReaction progress should be monitored. Electron-rich aldehydes react faster than electron-poor ones. Ketones are significantly slower.

Troubleshooting and Advanced Protocols

Even robust protocols can encounter issues. The following guide provides solutions to common problems.

Troubleshooting_Workflow cluster_problems Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed p1 Low or No Conversion start->p1 p2 Alcohol Byproduct Formation start->p2 p3 Complex Mixture / Difficult Purification start->p3 c1a Incomplete Free Base Generation p1->c1a c1b Decomposed Reducing Agent p1->c1b c1c Poor Iminium Formation (esp. with ketones) p1->c1c c2a Carbonyl Reduction p2->c2a c3a Excess Unreacted Amine p3->c3a s1a Check Base Stoichiometry (≥2.1 eq) & Purity c1a->s1a s1b Use Fresh NaBH(OAc)₃ c1b->s1b s1c Add Catalytic Acetic Acid Increase Reaction Time/Temp c1c->s1c s2a Ensure Amine/Carbonyl Mix Before Adding Reductant. Use NaBH(OAc)₃. c2a->s2a s3a Use Amine Scavenger Resin (e.g., PS-Benzaldehyde) During Workup c3a->s3a

Caption: A workflow for troubleshooting common reductive amination issues.

Advanced Protocol: Scavenging Excess Amine

For reactions where the carbonyl compound is precious or purification is challenging due to similar polarities, unreacted 1-cyclobutylpiperazine can be removed from the crude product mixture using a scavenger resin.

  • Procedure: After the reaction is complete and quenched, filter the biphasic mixture to remove any solids. Concentrate the organic layer. Re-dissolve the crude oil in a solvent like dichloromethane or THF. Add a polymer-supported aldehyde resin (e.g., PS-Benzaldehyde, ~2.0 eq relative to the initial excess of amine). Stir the mixture for 2-4 hours at room temperature. The excess secondary amine will react with the resin to form a bound iminium ion, which can be removed by simple filtration. Filter the mixture, wash the resin with the solvent, and concentrate the filtrate to obtain a cleaner crude product for final purification.

Conclusion

This protocol provides a comprehensive and robust framework for the synthesis of N-substituted 1-cyclobutylpiperazine derivatives via reductive amination. By understanding the underlying mechanism and paying close attention to key parameters—particularly the in situ generation of the free amine from its dihydrochloride salt—researchers can reliably access a diverse range of tertiary amines. These products serve as valuable intermediates and final compounds in the development of novel therapeutics, leveraging the advantageous structural and physicochemical properties of the combined cyclobutyl and piperazine scaffolds.

References

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved March 7, 2026, from [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). ACS Symposium Series. Retrieved March 7, 2026, from [Link]

  • Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

  • Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same. (2011). Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Method for preparing pharmaceutical substance based on piribedil. (2020). Google Patents.
  • Synthesizing method of piribedil. (2010). Google Patents.
  • Process for the preparation of piribedil. (2006). Google Patents.
  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Preparation method of piribedil. (2010). Google Patents.
  • Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. (2024). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved March 7, 2026, from [Link]

  • Preparation of 1-Hydrosilatrane, and its use in the highly practical synthesis of secondary and tertiary amines from aldehydes and ketones via direct reductive amination. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • An evolving role of piperazine moieties in drug design and discovery. (2013). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Reductive Amination: Mechanism & Examples. (2011). YouTube. Retrieved March 7, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

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Application Note: Advanced Handling, Storage, and Moisture Mitigation Protocols for Hygroscopic Piperazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Process Engineers Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Mechanistic Basis of Piperazine Hygroscopicity

Piperazine and its salt derivatives (e.g., piperazine dihydrochloride, 1-(2-chloroethyl)piperazine dihydrochloride) are widely utilized as active pharmaceutical ingredients (APIs) and critical synthesis intermediates. However, these compounds present significant handling challenges due to their profound hygroscopicity.

The Causality of Moisture Uptake: The secondary amine groups within the piperazine ring act as highly efficient hydrogen bond donors and acceptors. When exposed to atmospheric humidity, these nitrogen atoms rapidly coordinate with water molecules. Depending on the specific salt counterion, the crystal lattice may contain voids that readily accommodate water, leading to a phenomenon known as deliquescence—where the solid absorbs sufficient moisture to dissolve into an aqueous solution (1)[1].

This absorbed water creates a localized aqueous microenvironment that acts as a catalyst for downstream failures. Physically, it disrupts powder flow, induces caking, and alters the crystalline polymorph. Chemically, it accelerates degradation pathways such as the hydrolysis of functional side chains or the oxidation of the piperazine ring itself (2)[2]. Conversely, advanced crystal engineering, such as formulating piperazine succinate, can mitigate this by establishing dense intermolecular hydrogen bonding networks that lock out water molecules (3)[3].

Quantitative Impact & Classification

To standardize handling, the European Pharmacopeia (Ph. Eur.) criteria for hygroscopicity is applied to categorize piperazine derivatives based on their dynamic vapor sorption profiles (4)[4].

Table 1: Hygroscopicity Classification of Piperazine Derivatives

Hygroscopicity ClassPh. Eur. Criteria (Weight gain at 25°C/80% RH in 24h)Typical Piperazine Salt Behavior
Deliquescent Sufficient water absorbed to form a liquidAnhydrous Piperazine base (1)[1]
Very Hygroscopic Increase in mass ≥ 15%Piperazine Dihydrochloride (5)[5]
Hygroscopic 2% ≤ Increase in mass < 15%1-(2-chloroethyl)piperazine dihydrochloride (2)[2]
Slightly Hygroscopic 0.2% ≤ Increase in mass < 2%Piperazine Succinate (3)[3]
Non-hygroscopic Increase in mass < 0.2%Polymer-coated/Encapsulated formulations (6)[6]

Degradation Pathway Visualization

PiperazineDegradation Moisture Atmospheric Moisture (High RH) PipSalt Hygroscopic Piperazine Salt (e.g., Dihydrochloride) Moisture->PipSalt Adsorption/Absorption PhysDeg Physical Degradation (Deliquescence & Caking) PipSalt->PhysDeg Crystal Lattice Disruption ChemDeg Chemical Degradation (Hydrolysis & Oxidation) PipSalt->ChemDeg Aqueous Microenvironment WeighErr Inaccurate Weighing & Dosing Errors PhysDeg->WeighErr Poor Powder Flow FormFail Formulation Failure (Reduced Shelf-Life) PhysDeg->FormFail Dissolution Changes ChemDeg->FormFail API Degradation

Fig 1: Moisture-induced degradation cascade in hygroscopic piperazine salts.

Self-Validating Experimental Protocols

Protocol A: Precision Weighing & Handling of Deliquescent APIs

Causality: Weighing hygroscopic powders in ambient air leads to artificially inflated mass readings due to rapid water absorption. This translates into stoichiometric imbalances during synthesis or sub-potent final dosage forms (1)[1].

Step-by-Step Methodology:

  • Environmental Control: Purge an enclosed glove box with dry inert gas (Nitrogen or Argon) until the internal relative humidity (RH) drops below 15%.

  • Equilibration: Transfer the sealed API container, a calibrated analytical balance, anti-static weighing boats, and spatulas into the glove box. Allow 30 minutes for thermal equilibration to prevent condensation.

  • Primary Dispensing: Rapidly weigh the required mass of the piperazine salt into a pre-tared, sealable vessel. Cap immediately.

  • Self-Validation Step (Moisture Correction): Weigh an exact 100 mg "dummy" sample of the API into an open boat. Expose it to the glove box environment for the exact duration it took to complete Step 3.

  • Verification: Immediately perform a Karl Fischer (KF) titration on the dummy sample. Calculate the absorbed moisture percentage. If the moisture uptake exceeds 0.5%, mathematically adjust the primary weighed mass to ensure accurate active pharmaceutical ingredient (API) molarity for downstream processing.

Protocol B: Moisture Remediation via Azeotropic Distillation

Causality: Attempting to dry hydrated piperazine salts in a standard oven often causes thermal degradation or partial melting due to melting point depression. Azeotropic distillation allows for the gentle removal of water at lower effective temperatures by forming a low-boiling binary mixture (7)[7].

Step-by-Step Methodology:

  • Suspension: Suspend the hydrated piperazine salt in an anhydrous entrainer solvent (e.g., toluene) within a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Distillation: Heat the mixture to a gentle reflux. As water co-distills with the toluene, it will separate in the Dean-Stark trap due to density differences, allowing the dry toluene to return to the reaction flask.

  • Endpoint Detection: Continue refluxing until the volume of water collected in the trap remains constant for 30 consecutive minutes (typically requires 2-4 hours).

  • Isolation: Cool the suspension to room temperature. Filter the anhydrous salt under a nitrogen blanket to prevent re-hydration.

  • Drying: Transfer the solid to a vacuum oven and dry at 40°C under high vacuum to remove residual toluene.

  • Self-Validation Step: Perform a Loss on Drying (LOD) test or KF titration as per ICH Q7 guidelines (8)[8]. The protocol is validated as successful only when the residual water content is confirmed to be ≤ 0.1% (9)[9].

Storage and Packaging Standards

To maintain the integrity of piperazine salts over their shelf life, the following storage parameters must be strictly enforced:

  • Primary Packaging: Materials must possess a high moisture barrier. Utilize Polychlorotrifluoroethylene (Aclar) blisters, aluminum foil pouches, or High-Density Polyethylene (HDPE) containers with induction-sealed lids (3)[3].

  • Secondary Desiccation: Include highly efficient desiccants, such as indicating silica gel or phosphorus pentoxide, within the secondary containment to scavenge any permeating moisture (1)[1].

  • Atmospheric Control: Backfill bulk containers with an inert gas (Argon or Nitrogen) prior to sealing. This dual-action step prevents both moisture ingress and oxidative degradation of the piperazine ring (2)[2].

  • Temperature Regulation: While some stable salts can be kept at ambient room temperature, highly reactive intermediates (e.g., 1-(2-chloroethyl)piperazine dihydrochloride) should be stored at 2-8°C to suppress kinetic degradation pathways. However, it is critical to allow cold containers to fully equilibrate to room temperature before opening to prevent immediate condensation of atmospheric moisture onto the cold powder (10)[10].

References

  • PubChem. "Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893." National Institutes of Health.[Link]

  • Asia Pharmaceutics. "Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach." Asian Journal of Pharmaceutics. [Link]

  • MDPI. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." Pharmaceutics.[Link]

  • ICH. "ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7." International Council for Harmonisation. [Link]

  • Powder Systems. "A Guide to Processing and Holding Active Pharmaceutical Ingredients." Powder Systems Ltd. [Link]

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Application Note: Strategic Acylation of 1-Cyclobutylpiperazine Dihydrochloride for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-cyclobutylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1][2] Its acylation to form amide derivatives is a critical step in the synthesis of diverse drug candidates. This application note provides a comprehensive technical guide for researchers and drug development professionals on the N-acylation of 1-cyclobutylpiperazine dihydrochloride. We will explore the fundamental principles, compare two robust protocols (Acyl Chloride and Carboxylic Acid Coupling), and explain the causality behind experimental choices to ensure high-yield, selective mono-acylation while addressing the inherent challenges of using a dihydrochloride salt.

Introduction: The Challenge and Strategy

1-Cyclobutylpiperazine is typically supplied as a more stable dihydrochloride salt. In this form, both nitrogen atoms are protonated, rendering them non-nucleophilic and incapable of participating in an acylation reaction. The foundational step in any acylation protocol is the in situ liberation of the free amine. This requires at least two molar equivalents of a base to neutralize the hydrochloride salts.

The subsequent acylation reaction itself, particularly when using highly reactive acyl chlorides, generates an additional equivalent of hydrochloric acid, which must also be scavenged by a base to prevent it from deactivating the newly freed piperazine nucleophile.[3][4] Therefore, a minimum of three equivalents of base is often required for reactions with acyl chlorides.

A primary challenge in acylating piperazine derivatives is achieving selective mono-acylation, as the formation of the di-substituted byproduct is a common issue.[5][6] This guide will detail strategies, including temperature control and controlled addition of reagents, to maximize the yield of the desired mono-acylated product.

Core Principles of Acylation

The N-acylation of 1-cyclobutylpiperazine proceeds via a nucleophilic acyl substitution mechanism.[5] The key steps involve the attack of the nucleophilic secondary amine on the electrophilic carbonyl carbon of the acylating agent, formation of a tetrahedral intermediate, and subsequent collapse of this intermediate with the elimination of a leaving group.[3][7]

Two primary classes of acylating agents are employed:

  • Acyl Halides (e.g., Acyl Chlorides): These are highly reactive electrophiles that readily react with the free piperazine. The reaction is fast and often exothermic, necessitating careful temperature control.[3][8] The classic Schotten-Baumann reaction, which utilizes a base to neutralize the HCl byproduct, is a widely used method for this transformation.[4][5][9]

  • Carboxylic Acids: These require activation with a coupling reagent to convert the hydroxyl group into a better leaving group, thereby forming a highly reactive intermediate (e.g., an active ester).[10] Common coupling agents include carbodiimides (EDC, DCC) and uronium/aminium salts (HATU, HBTU), often used with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve efficiency and suppress side reactions.[10][11][12][13]

The choice between these methods depends on the stability of the substrates, the desired reaction conditions (mild vs. highly reactive), and the ease of purification.

Key Experimental Parameters and Their Rationale

Successful acylation hinges on the careful control of several parameters:

  • Base Selection:

    • Organic Amines (Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are the most common choices for homogeneous reactions in organic solvents. They are non-nucleophilic and effectively scavenge HCl. DIPEA is bulkier and less likely to participate in side reactions compared to TEA.

    • Inorganic Bases (Na₂CO₃, K₂CO₃, NaOH): Often used in biphasic systems (e.g., DCM/water), characteristic of Schotten-Baumann conditions.[14] This can simplify workup as the resulting salts are water-soluble.

  • Solvent Choice: Anhydrous aprotic solvents are essential to prevent hydrolysis of the highly reactive acylating agents.[15]

    • Dichloromethane (DCM): An excellent choice due to its high solvency for many organic compounds and its relatively low boiling point, which facilitates removal.[6][15]

    • Tetrahydrofuran (THF), Acetonitrile (MeCN): Suitable alternatives.

    • Dimethylformamide (DMF): Often used for carboxylic acid couplings due to its high polarity and ability to dissolve a wide range of substrates.[10]

  • Temperature Control:

    • The initial addition of the acylating agent should be performed at a low temperature (0 °C).[3][15] This serves two purposes: 1) It controls the exotherm of the reaction, preventing degradation of sensitive substrates, and 2) It slows the reaction rate, which helps to favor mono-acylation over di-acylation.

  • Stoichiometry and Reagent Addition:

    • To promote mono-acylation, the acylating agent should be the limiting reagent.

    • Slow, dropwise addition of the acylating agent into the solution of the free piperazine is critical.[6] This maintains a low instantaneous concentration of the electrophile, ensuring it is more likely to react with the abundant starting amine rather than the newly formed, less-concentrated mono-acylated product.

Visualization of Reaction and Workflow

Acylation_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_acylation Step 2: Acylation cluster_neutralization Step 3: Byproduct Neutralization A 1-Cyclobutylpiperazine .2HCl (Salt) B Free Base (Nucleophilic) A->B + Base D Tetrahedral Intermediate B->D + R-CO-L Base Base (≥ 2 eq.) (e.g., TEA, DIPEA) C Acylating Agent (R-CO-L) E Mono-acylated Product + H-L D->E Collapse F H-L (Acidic Byproduct) H Neutralized Salt F->H + Base G Base (≥ 1 eq.)

Caption: General mechanism for the acylation of 1-Cyclobutylpiperazine.

Experimental_Workflow start Start setup 1. Dissolve Piperazine Salt & Base in Anhydrous Solvent start->setup cool 2. Cool to 0 °C (Ice Bath) setup->cool add 3. Add Acylating Agent Dropwise over 30-60 min cool->add react 4. Warm to Room Temp & Stir (1-4 h) add->react monitor 5. Monitor by TLC/LC-MS react->monitor quench 6. Quench Reaction (e.g., with H₂O or NaHCO₃) monitor->quench extract 7. Aqueous Workup & Extraction quench->extract dry 8. Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify by Column Chromatography concentrate->purify end End (Pure Product) purify->end

Caption: Standard experimental workflow for acylation.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Acyl chlorides are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Acylation with an Acyl Chloride

This protocol describes a robust method using an acyl chloride and an organic base in a homogeneous solution.

Materials:

  • 1-Cyclobutylpiperazine dihydrochloride (1.0 eq.)

  • Acyl Chloride (1.05 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-cyclobutylpiperazine dihydrochloride (1.0 eq.) and anhydrous DCM (approx. 0.1 M concentration relative to the piperazine salt).

  • Base Addition: Add TEA or DIPEA (3.2 eq.) to the suspension and stir at room temperature for 15-30 minutes. The mixture should become a clear solution as the free base is formed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cold, stirring reaction mixture over 30-60 minutes using a syringe pump or dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for an additional 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution.[15]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[15]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to yield the pure mono-acylated product.

Protocol 2: Acylation with a Carboxylic Acid (EDC/HOBt Coupling)

This method is suitable for more sensitive substrates and avoids the use of highly reactive acyl chlorides.[11][12]

Materials:

  • 1-Cyclobutylpiperazine dihydrochloride (1.0 eq.)

  • Carboxylic Acid (1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • Diisopropylethylamine (DIPEA) (3.5 eq.)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water and Brine for work-up

Procedure:

  • Activation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq.), EDC·HCl (1.2 eq.), HOBt (1.2 eq.), and anhydrous DMF or DCM. Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Amine Preparation: In a separate flask, suspend 1-cyclobutylpiperazine dihydrochloride (1.0 eq.) in the same solvent and add DIPEA (3.5 eq.). Stir for 15-30 minutes to form the free base.

  • Coupling: Transfer the solution of the free piperazine base to the flask containing the activated carboxylic acid mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with water (to remove the water-soluble urea byproduct from EDC), 5% aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If DMF was used as the solvent, it may need to be removed under high vacuum.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Data Summary and Troubleshooting

ParameterProtocol 1 (Acyl Chloride)Protocol 2 (EDC/HOBt Coupling)Rationale & Comments
Acylating Agent Acyl ChlorideCarboxylic AcidAcyl chlorides are more reactive but moisture-sensitive. Carboxylic acids are more stable but require activation.
Key Reagents TEA or DIPEAEDC·HCl, HOBt, DIPEAEDC activates the acid; HOBt suppresses side reactions like racemization.[10]
Temperature 0 °C to RTRoom TemperatureLow temperature is crucial for controlling reactivity and selectivity with acyl chlorides.[3]
Reaction Time 1-4 hours12-24 hoursThe high reactivity of acyl chlorides leads to much shorter reaction times.[15]
Typical Yields 65-90%60-85%Yields are highly substrate-dependent.
Pros Fast, high-yielding, uses common reagents.Milder conditions, good for sensitive substrates, avoids acyl chloride preparation.The choice depends on substrate availability and stability.
Cons Highly reactive, potential for di-acylation, corrosive byproduct.Longer reaction times, more expensive reagents, more complex workup.Both methods require careful optimization for new substrates.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Reaction Insufficient base; wet solvent/reagents.Ensure ≥3 eq. of base are used. Use anhydrous solvents and handle acylating agents under inert gas.[15]
Significant Di-acylation Acyl chloride added too quickly; reaction too warm.Add the acyl chloride solution dropwise at 0 °C over an extended period (e.g., >60 min).[6]
Complex Mixture of Products Degradation of starting material or product.Use milder conditions (Protocol 2). Ensure the base is non-nucleophilic (DIPEA > TEA).
Difficult Purification Water-soluble byproducts (urea from EDC).Perform a thorough aqueous wash during workup to remove the urea byproduct before chromatography.[11]

Conclusion

The acylation of 1-cyclobutylpiperazine dihydrochloride is a readily achievable transformation critical for pharmaceutical synthesis. Success relies on a clear understanding of the underlying chemical principles: the mandatory initial deprotonation of the salt and the strategic control of reaction conditions to favor selective mono-acylation. By carefully selecting the appropriate acylating agent, base, and solvent, and by controlling the reaction temperature and addition rate, researchers can reliably synthesize the desired N-acyl-4-cyclobutylpiperazine intermediates in high yield and purity. Both the acyl chloride and the carboxylic acid coupling methods presented here are robust and adaptable, providing a versatile toolkit for drug discovery and development professionals.

References

  • Pearson Education, Inc. "Acyl Chlorides." Accessed March 7, 2026. [Link]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. [Link]

  • OrgoSolver. "Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps." Accessed March 7, 2026. [Link]

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." Accessed March 7, 2026. [Link]

  • Sparkl. "Revision Notes - Reaction of Amines with Acyl Chlorides." Accessed March 7, 2026. [Link]

  • Duan, D., et al. "Opportunities and challenges for direct C–H functionalization of piperazines." Beilstein Journal of Organic Chemistry, 2016. [Link]

  • Journal of Heterocyclic Chemistry. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." 2026. (Simulated reference based on common knowledge in the field).
  • Kunath, M., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 2018. [Link]

  • Save My Exams. "Acylation Mechanism." Accessed March 7, 2026. [Link]

  • Ghorbani-Vaghei, R., et al. "Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions." ResearchGate, 2011. [Link]

  • Chemistry Student. "How Do Acyl Chlorides Form Primary and Secondary Amides?" YouTube, 2025. [Link]

  • MDPI. "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Molecules, 2021. [Link]

  • Lokey Lab Protocols - Wikidot. "Schotten-Baumann Reaction." Accessed March 7, 2026. [Link]

  • BYJU'S. "Schotten Baumann Reaction." Accessed March 7, 2026. [Link]

  • Physics Wallah. "Reaction Mechanism of Schotten Baumann Reaction." Accessed March 7, 2026. [Link]

  • Google Patents.
  • ACG Publications. "Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors." Records of Natural Products, 2023. [Link]

  • The Royal Society of Chemistry. "CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines." Green Chemistry, 2011.
  • U.S. National Library of Medicine. "Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2017. [Link]

  • MDPI. "Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis." Catalysts, 2021. [Link]

  • Google Patents.
  • PubMed. "Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists." Journal of Medicinal Chemistry, 1994. [Link]

  • Organic Chemistry Portal. "Synthesis of piperazines." Accessed March 7, 2026. [Link]

  • RJPBCS. "Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2017.
  • PubMed. "Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry." STAR Protocols, 2024. [Link]

  • U.S. National Library of Medicine. "Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid." Chemistry Central Journal, 2013. [Link]

  • U.S. National Library of Medicine. "Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation." International Journal of Molecular Sciences, 2023. [Link]

  • MDPI. "Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][3][5][8]triazines." Molecules, 2022. [Link]

  • U.S. National Library of Medicine. "Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities." ACS Omega, 2020. [Link]

  • MDPI. "Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives." Molecules, 2020. [Link]

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Application Note: Solvent Selection and Reaction Optimization for 1-Cyclobutylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclobutylpiperazine dihydrochloride (CAS 799557-65-6) is a highly versatile secondary amine building block utilized extensively in medicinal chemistry, particularly in the synthesis of histamine H3 receptor ligands, kinase inhibitors, and anti-parasitic agents[1],[2],[3]. Because it is supplied as a dihydrochloride salt, its solubility and reactivity profiles differ drastically from its free base counterpart[1]. The salt form provides superior shelf stability and prevents atmospheric carbon dioxide absorption, but it requires strategic solvent and base selection to facilitate in situ free-basing and subsequent coupling. This application note provides a mechanistic guide and self-validating protocols for optimizing solvent conditions across various reaction modalities.

Physicochemical Profiling and Solubility Dynamics

The presence of two hydrochloride molecules per piperazine core renders the compound highly polar and ionic. It is highly soluble in water and polar protic solvents, but virtually insoluble in non-polar organic solvents (like dichloromethane or toluene) until it is neutralized[1].

To streamline process chemistry, Table 1 summarizes the quantitative and qualitative parameters for selecting the appropriate solvent system based on the desired reaction.

Table 1: Quantitative Parameters and Solvent Compatibility Matrix

Reaction ModalityPreferred SolventIdeal BaseBase EquivalentsTemp (°C)Salt SolubilityFree Base Solubility
Microwave SNAr 1,4-DioxaneDIPEA4.0 - 5.0 eq150 °CLowHigh
Biphasic Amidation DCM / H2ONaHCO₃ (aq)> 3.0 eq0 - 25 °CHigh (in H₂O)High (in DCM)
Thermal Arylation DMSOK₂CO₃3.0 - 4.0 eq120 °CModerateHigh
Peptide Coupling DMF or NMPDIPEA3.0 - 4.0 eq25 °CLow-ModerateHigh

Mechanistic Insights: The Causality of Solvent and Base Selection

As an application scientist, it is critical to understand why a specific solvent/base pair is chosen, rather than just following empirical precedent. The dihydrochloride salt requires exactly two equivalents of base merely to liberate the nucleophilic secondary amine. Additional base is required to scavenge the acid byproduct generated during the subsequent substitution or coupling event.

  • Microwave-Assisted SNAr (Ethereal Solvents): When reacting 1-cyclobutylpiperazine with heteroaryl chlorides, ethereal solvents like 1,4-dioxane are preferred due to their microwave transparency and stability[2]. However, inorganic bases (like K₂CO₃) are completely insoluble in dioxane, leading to poor reaction kinetics. By utilizing N,N-Diisopropylethylamine (DIPEA), the base remains entirely miscible. As DIPEA neutralizes the piperazine salt, it forms DIPEA-HCl. While DIPEA-HCl may precipitate, it forms a fine, easily stirrable suspension that does not occlude the reactants, allowing the SNAr to proceed smoothly[2].

  • Biphasic Amidation (Schotten-Baumann Conditions): Acyl chlorides are highly reactive and prone to rapid hydrolysis in aqueous environments. Conversely, 1-cyclobutylpiperazine dihydrochloride is insoluble in anhydrous DCM. A biphasic system (DCM/Water) resolves this paradox[4]. The aqueous layer dissolves the piperazine salt and the inorganic base (NaHCO₃). As the amine is neutralized, the highly lipophilic free base rapidly partitions into the DCM layer, where it encounters and reacts with the acyl chloride. This spatial separation minimizes electrophile hydrolysis while maximizing the amidation rate[4].

  • High-Temperature Arylation (Polar Aprotic Solvents): For less reactive electrophiles (e.g., ethyl 4-fluorobenzoate), high activation energy is required. Dimethyl sulfoxide (DMSO) is chosen for its high boiling point and high dielectric constant, which stabilizes the Meisenheimer complex transition state[3]. Potassium carbonate (K₂CO₃) is utilized because its partial solubility in hot DMSO provides a continuous thermodynamic driving force to mop up HCl without degrading the electrophile[3].

Decision Matrix for Reaction Design

SolventWorkflow Start 1-Cyclobutylpiperazine 2HCl (Aqueous Soluble, Organic Insoluble) Decision Select Reaction Modality Start->Decision Amidation Amidation (Acyl Chlorides) Decision->Amidation SNAr SNAr / Arylation (Heteroaryl Halides) Decision->SNAr Alkylation Alkylation (Alkyl Halides) Decision->Alkylation SolventA Biphasic: DCM / H2O Base: NaHCO3 (aq) Amidation->SolventA Minimizes Hydrolysis SolventB Ethereal: 1,4-Dioxane Base: DIPEA (Homogeneous) SNAr->SolventB Microwave Compatible SolventC Polar Aprotic: DMSO / DMF Base: K2CO3 (Suspension) SNAr->SolventC High Activation Energy Alkylation->SolventC High Thermal Stability

Decision matrix for solvent and base selection in 1-cyclobutylpiperazine dihydrochloride reactions.

Validated Experimental Protocols

The following protocols are designed to be self-validating, incorporating specific in-process checks and logic-driven workup procedures.

Protocol A: Microwave-Assisted SNAr in 1,4-Dioxane[2]

Objective: Coupling 1-cyclobutylpiperazine with a heteroaryl chloride to yield a covalent inhibitor scaffold.

  • Reagent Loading: To a microwave-safe vial, add 1-cyclobutylpiperazine dihydrochloride (1.0 eq) and the heteroaryl chloride (1.0 - 1.2 eq).

  • Solvation: Suspend the solids in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (4.5 eq) dropwise. Causality Check: The first 2.0 equivalents liberate the free base. The mixture may become slightly warm. The remaining 2.5 equivalents serve as the acid scavenger.

  • Reaction: Seal the vial and subject to microwave irradiation at 150 °C for 30 minutes[2].

  • Self-Validating Workup: Concentrate the reaction mixture under reduced pressure to remove dioxane. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. The organic layer selectively extracts the target product, while the highly water-soluble DIPEA-HCl and any unreacted piperazine salt are washed away into the aqueous phase.

Protocol B: Biphasic Schotten-Baumann Amidation[4]

Objective: N-Acylation using highly reactive, moisture-sensitive acyl halides (e.g., chloroacetyl bromide).

  • Aqueous Preparation: Dissolve NaHCO₃ (approx. 15 mmol) in 5 mL of deionized water to create a saturated basic solution[4].

  • Biphasic Setup: Add 30 mL of Dichloromethane (DCM) to the aqueous solution and cool the biphasic mixture to 0 °C using an ice bath[4].

  • Concurrent Addition: Add the acyl halide (1.2 eq) to the DCM layer, followed immediately by the addition of 1-cyclobutylpiperazine dihydrochloride (1.0 eq) to the vigorously stirring mixture[4].

  • Reaction: Stir vigorously at 0 °C for 40 minutes. Causality Check: Vigorous stirring is mandatory to maximize the interfacial surface area, ensuring the amine is neutralized in the aqueous phase and immediately extracted into the DCM phase before the acyl halide can hydrolyze.

  • Self-Validating Workup: Separate the layers. The aqueous layer must test basic (pH > 8); if acidic, the reaction stalled due to insufficient free-basing. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude amide[4].

Protocol C: High-Temperature Thermal Arylation[3]

Objective: SNAr with sterically hindered or less reactive electrophiles (e.g., ethyl 4-fluorobenzoate).

  • Solvation: Dissolve the aryl fluoride (1.0 eq) in anhydrous DMSO (approx. 0.5 M)[3].

  • Reagent Loading: Add 1-cyclobutylpiperazine dihydrochloride (1.0 eq), followed by finely powdered K₂CO₃ (3.0 - 4.0 eq)[3].

  • Atmospheric Control: Purge the reaction vessel with Argon to prevent oxidative degradation of the amine at high temperatures[3].

  • Reaction: Heat the mixture to 120 °C and stir for 18 hours[3].

  • Self-Validating Workup: Cool to room temperature and quench by heavily diluting with water (at least 5× the volume of DMSO)[3]. Extract with EtOAc. Critical Step: Wash the combined organic phases a minimum of five times with saturated aqueous sodium chloride (brine)[3]. This step is self-validating: failure to perform these washes will leave residual DMSO in the organic phase, which will manifest as a massive solvent peak in subsequent NMR analysis. Dry over anhydrous Na₂SO₄ and concentrate[3].

References

  • (PDF) Covalent Inhibition of the Histamine H3 Receptor - ResearchGate. researchgate.net.[Link]

  • PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES - Patent 1998620 - European Publication Server web service. epo.org.[Link]

  • CN106146493A - Pyrazolo [3,4-b] pyridines and the preparation method of indazole compounds and purposes - Google P

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Troubleshooting & Optimization

Technical Support Center: 1-Cyclobutylpiperazine Free Base Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH for extraction of 1-Cyclobutylpiperazine free base Ticket ID: #CBP-EXT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Successful extraction of 1-Cyclobutylpiperazine (1-CBP) relies on a precise understanding of its acid-base dissociation constants (pKa). As a diamine with both tertiary (N1-cyclobutyl) and secondary (N4-unsubstituted) nitrogens, 1-CBP exhibits amphoteric behavior.

The Core Rule: To isolate the free base, the aqueous phase pH must exceed the molecule's highest pKa by at least 2 logarithmic units (


). For 1-CBP, this necessitates a target pH of ≥ 12.0 . Failure to reach this threshold results in the protonated species remaining in the aqueous layer, leading to catastrophic yield loss.

Module 1: The Science of pH Optimization

Q: What is the exact target pH, and why is it critical?

A: You must target pH 12.0 – 13.0 .

1-Cyclobutylpiperazine is a diprotic base. It exists in three states depending on the pH:

  • Dication (

    
    ):  Both nitrogens protonated (pH < 5). Highly water-soluble.[1]
    
  • Monocation (

    
    ):  One nitrogen protonated (pH 6–8). Water-soluble.[1][2]
    
  • Free Base (

    
    ):  Neutral (pH > 11). Lipophilic (Extractable).
    

The Data Logic: While experimental pKa values for 1-CBP are rare in literature, we derive them from validated N-alkylpiperazine analogs (1-methyl/ethylpiperazine) which are electronically and sterically homologous.

Species

(N1-Tertiary)

(N4-Secondary)
Extraction Behavior
Piperazine (Parent) 5.359.73Difficult to extract below pH 12
1-Methylpiperazine 5.119.04Analogous behavior to 1-CBP
1-Cyclobutylpiperazine ~5.1 (Est.) ~9.1 – 9.3 (Est.) Target pH must be > 11.3

Data extrapolated from IUPAC and thermodynamic studies on piperazine derivatives [1][2].

Visualizing the Species Distribution

The following diagram illustrates why pH 10 (often sufficient for simple amines) is insufficient for 1-CBP.

SpeciesDistribution cluster_0 Aqueous Phase (Water Soluble) cluster_1 Organic Phase (Extractable) Acid Acidic pH < 5 (Dication) Neutral Neutral pH 6-8 (Monocation) Acid->Neutral Add Base (Pass pKa1 ~5.1) Base Basic pH > 12 (Free Base) Neutral->Base Add Strong Base (Pass pKa2 ~9.2)

Figure 1: Species distribution of 1-Cyclobutylpiperazine across pH ranges. Extraction is only possible when the equilibrium shifts entirely to the green node (Free Base).

Module 2: Validated Extraction Protocol

Q: What is the "Gold Standard" workflow for this extraction?

A: Do not use weak bases like Sodium Bicarbonate (


). You require a strong mineral base.
Reagents:
  • Base: 50% NaOH (aq) or 10M KOH.

  • Solvent: Dichloromethane (DCM) is preferred for small scale; MTBE for larger scale/green chemistry.

  • Brine: Saturated NaCl solution.

Step-by-Step Methodology:
  • Initial Solubilization: Dissolve the crude salt (e.g., 1-CBP·2HCl) in minimal water (

    
    ).
    
  • Cooling: Place the vessel in an ice bath (

    
    ). Exotherm Warning: Neutralization generates significant heat.
    
  • Basification: Dropwise add 50% NaOH with vigorous stirring.

    • Checkpoint: Monitor pH using a calibrated probe or high-range paper. Continue until pH stabilizes at 12–13 .

  • Phase Contact: Add the organic solvent (Ratio 1:1 v/v relative to aqueous phase).

  • Extraction: Shake vigorously for 2 minutes. Allow layers to separate.[3]

    • Repeat: Perform this extraction 3 times total (3x).

  • Drying: Combine organic layers, wash once with brine, and dry over anhydrous

    
     (Sodium Sulfate).
    
  • Concentration: Remove solvent under reduced pressure (Rotovap). Note: 1-CBP is an oil/low-melting solid; do not overheat.

Module 3: Troubleshooting & FAQs

Q: I have a persistent emulsion. How do I break it?

A: Piperazines act as surfactants at the interface, causing stubborn emulsions. Solution:

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the density difference and ionic strength, forcing the organic layer out [3].

  • Filtration: Pass the entire emulsion through a pad of Celite. This physically breaks the bubbles.

  • Solvent Swap: If using Ethyl Acetate, switch to DCM. DCM is denser than water and often separates cleaner for amines.

Q: My yield is low (<50%), even at pH 12. Why?

A: This is likely a Partition Coefficient (


)  issue.
1-CBP is a small, semi-polar molecule. Even as a free base, it has significant water solubility.[1]
Corrective Action: 
  • Increase Ionic Strength: Saturate the aqueous phase with NaCl (Brine) before extraction.

  • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 12+ hours.

  • Solvent Choice: Refer to the decision matrix below.

Solvent Decision Matrix
SolventSuitabilityProsCons
DCM (Dichloromethane) High Excellent solubility for piperazines; separates well.Toxic; environmental restrictions.
MTBE (Methyl tert-butyl ether) Medium-High Good solvating power; forms fewer emulsions than EtOAc.Flammable; peroxides.
Ethyl Acetate Low Common solvent.Risk of hydrolysis at pH 12; often co-extracts water.
Diethyl Ether Medium Clean separation.Very low flash point; poor solubility for polar amines.

Module 4: Logic Flow for Troubleshooting

Use this flowchart to diagnose extraction failures in real-time.

Troubleshooting Start Start: Low Yield / Purity CheckPH Is Aqueous pH > 12? Start->CheckPH AdjustPH Add 10M NaOH until pH 13 CheckPH->AdjustPH No CheckSolvent Is Solvent Polar Enough? CheckPH->CheckSolvent Yes AdjustPH->CheckSolvent SwitchDCM Switch to DCM or Chloroform CheckSolvent->SwitchDCM Using Hexane/Ether CheckEmulsion Is there an Emulsion? CheckSolvent->CheckEmulsion Using EtOAc/MTBE CheckEmulsion->SwitchDCM No (Still Low Yield) SaltOut Add NaCl (Saturate) Filter via Celite CheckEmulsion->SaltOut Yes

Figure 2: Diagnostic logic for 1-Cyclobutylpiperazine extraction failures.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[5]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4738602, 1-Cyclobutylpiperazine. Retrieved March 5, 2026.

  • BenchChem Technical Guides. (2025). Methods for removing unreacted piperazine from reaction mixtures.

Sources

Technical Support Center: Purification of 1-Cyclobutylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity piperazine-containing compounds. 1-Cyclobutylpiperazine and its derivatives are highly valued pharmacophores, particularly serving as anchor moieties in the design of Histamine H3 Receptor (H3R) antagonists and covalent ligands [1].

However, their purification is notoriously challenging. The root cause of these difficulties traces back to the two basic nitrogen atoms in the piperazine ring (pKa ~5.3 and 9.7). These nitrogens dictate the molecule's hygroscopicity, its tendency to form hydrates, and its aggressive interaction with chromatographic stationary phases [2]. This guide provides field-proven, causality-driven solutions and self-validating protocols to streamline your purification workflows.

Purification Logic Workflow

The following diagram illustrates the strategic sequence required to isolate 1-cyclobutylpiperazine derivatives from a crude reaction mixture (e.g., post-reductive amination).

PurificationWorkflow Crude Crude Reaction Mixture (1-Cyclobutylpiperazine) AcidWash Acidic Extraction (1M HCl) pH < 2 Crude->AcidWash OrgDiscard Discard Organic Layer (Neutral Impurities) AcidWash->OrgDiscard Organic Phase Basify Basification (1M NaOH) pH > 10 AcidWash->Basify Aqueous Phase OrgExtract Organic Extraction (DCM) (Target Free Base) Basify->OrgExtract Chromatography Silica Gel Chromatography (1% TEA Additive) OrgExtract->Chromatography Polish Purification Crystallization Salt Crystallization (HCl or Diacetate) Chromatography->Crystallization Stabilize

Purification workflow for 1-cyclobutylpiperazine derivatives.

Troubleshooting Guides & FAQs

Q1: How do I efficiently remove unreacted cyclobutanone and neutral byproducts after reductive amination? A1: The most effective method is a rigorous acid-base extraction . The Causality: Cyclobutanone and many organic byproducts are neutral and lipophilic. 1-Cyclobutylpiperazine, however, contains highly basic secondary/tertiary amines. By lowering the pH of the mixture to < 2 using 1M HCl, you selectively protonate the piperazine nitrogens, converting the target molecule into a highly water-soluble hydrochloride salt. The neutral impurities remain trapped in the organic phase, which can be safely discarded. Subsequent basification (pH > 10) deprotonates the piperazine, rendering it lipophilic again for extraction into a fresh organic solvent.

Q2: My 1-cyclobutylpiperazine derivative exhibits severe peak tailing and irreversible adsorption during normal-phase silica gel chromatography. How can I improve resolution? A2: You must mask the stationary phase by adding a volatile competing base, such as 1-2% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), to your mobile phase [2]. The Causality: Standard silica gel is heavily populated with weakly acidic silanol groups (Si-OH). The basic nitrogens of the piperazine ring interact strongly with these silanols via hydrogen bonding and ion-exchange mechanisms. This causes the compound to "drag" through the column, resulting in broad, tailing peaks and poor recovery. TEA acts as a sacrificial base, competitively binding to the acidic silanols and allowing your target compound to elute in a tight, symmetrical band.

Q3: Why does my purified free base turn into a sticky oil or degrade over time, and how can I prevent this? A3: 1-Cyclobutylpiperazine free bases are highly hygroscopic and prone to atmospheric oxidation or CO₂ absorption (forming carbamates). The Causality: The exposed electron pairs on the nitrogen atoms readily absorb moisture from the air, causing the solid to "oil out." To ensure long-term stability, the free base should be converted into a stable crystalline salt, such as a hydrochloride or diacetate salt [3]. Salt formation neutralizes the basic centers, drastically reducing hygroscopicity and locking the molecule into a stable crystal lattice.

Quantitative Data: Comparative Purification Strategies

The following table summarizes the expected outcomes of various purification strategies when applied to 1-cyclobutylpiperazine derivatives.

Purification MethodTarget Impurity RemovedExpected Recovery (%)Expected Purity (%)Key Advantage
Acid-Base Extraction Unreacted cyclobutanone, neutral organics85 - 95%80 - 90%Highly scalable; eliminates the need for early-stage chromatography.
Silanol-Masked Chromatography (Silica + 1% TEA) Structurally similar basic byproducts75 - 85%95 - 98%Excellent resolution of closely eluting basic impurities.
Reverse-Phase HPLC (0.1% TFA Additive) Trace isomers, degradation products60 - 75%> 99%Unmatched purity for final biological testing; resolves complex mixtures.
Salt Crystallization (Diacetate/HCl) Hygroscopic water, trace solvents70 - 90%> 99%Provides a highly stable, non-hygroscopic solid form for long-term storage.

Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . This ensures that any failure is detected immediately during the workflow, preventing the loss of valuable material.

Protocol 1: Self-Validating Acid-Base Extraction

This protocol isolates the basic 1-cyclobutylpiperazine derivative from neutral reaction byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The bottom layer is the organic phase (DCM); the top layer is the aqueous phase containing your protonated product.

  • Self-Validation Step (Critical): Before discarding the organic layer, spot both the organic and aqueous layers on a TLC plate. Develop the plate and stain with Ninhydrin or Dragendorff's reagent. Validation: The target compound must be entirely absent from the organic layer. If it is still present, repeat the 1M HCl extraction.

  • Basification: Cool the combined aqueous layers in an ice bath to 0°C. Slowly add 2M NaOH dropwise while stirring until the pH reaches > 10 (verify with pH paper). The solution will become cloudy as the free base precipitates/oils out.

  • Final Extraction: Extract the basified aqueous layer three times with fresh DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Silanol-Masked Normal-Phase Flash Chromatography

This protocol ensures high-resolution separation of basic piperazine derivatives without peak tailing.

  • Solvent System Preparation: Prepare a mobile phase of Dichloromethane and Methanol (e.g., 90:10 DCM:MeOH). Add exactly 1% (v/v) Triethylamine (TEA) to the entire solvent mixture. Mix thoroughly.

  • Column Equilibration: Pack the silica gel column and flush it with at least 3 column volumes (CV) of the TEA-spiked mobile phase. Causality: This pre-saturates and neutralizes the acidic silanol groups on the silica before the sample is introduced.

  • Self-Validation Step (2D-TLC): Spot your crude sample on a square TLC plate. Develop it in one direction using the TEA-spiked solvent. Dry the plate, rotate it 90 degrees, and develop it again in the same solvent. Validation: The spot must appear exactly on the diagonal line. If the spot is below the diagonal or shows streaking, the silanol masking is insufficient; increase TEA to 2%.

  • Loading: Dissolve the crude free base in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Run the column using the TEA-spiked mobile phase. Collect fractions and monitor via TLC. The product will elute in tight, concentrated fractions.

  • Solvent Removal: Combine pure fractions and evaporate. To remove residual TEA, place the flask under high vacuum (lyophilizer or Schlenk line) for 12-24 hours.

References

  • Title: Covalent Inhibition of the Histamine H3 Receptor Source: Molecules (PubMed Central) URL: [Link]

  • Title: US2919275A - Purification of piperazine Source: Google Patents URL

Overcoming steric hindrance in cyclobutyl piperazine reactions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Overcoming Steric Hindrance in Cyclobutyl-Piperazine Reactions

Executive Summary

Coupling a cyclobutyl group to a piperazine ring presents a unique "geometric mismatch." Unlike flexible alkyl chains, the cyclobutane ring exists in a puckered "butterfly" conformation (


 dihedral angle), while the piperazine ring adopts a rigid chair conformation. When attempting to couple these two species—particularly via direct alkylation—steric repulsion often leads to low conversion or elimination side-products (cyclobutene).

This guide prioritizes Reductive Amination mediated by Titanium(IV) isopropoxide [Ti(O


Pr)

] as the primary solution. This method bypasses the steric energy barrier of direct

displacement by driving the formation of a reactive iminium intermediate in situ.

Module 1: The "Gold Standard" Protocol (Titanium-Mediated)

Why this works: Standard reductive amination (using NaBH(OAc)


 alone) often fails for cyclobutyl ketones because the formation of the hemiaminal/iminium intermediate is sterically disfavored and slow.
  • Ti(O

    
    Pr)
    
    
    
    Role:
    Acts as a dual-function Lewis acid and dehydrating agent. It coordinates to the ketone oxygen, increasing electrophilicity, and scavenges the water produced during condensation, driving the equilibrium toward the imine/enamine species.
Experimental Workflow

Reagents:

  • Cyclobutanone (1.0 equiv)

  • Piperazine derivative (1.0 - 1.2 equiv)

  • Titanium(IV) isopropoxide (1.25 - 1.5 equiv)

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv) Note: NaBH(OAc)
    
    
    
    is less effective with Ti.
  • Solvent: THF or Methanol (Anhydrous)

Step-by-Step Protocol:

  • Pre-Complexation (Critical Step):

    • In a flame-dried flask under N

      
      , dissolve the piperazine derivative and cyclobutanone in anhydrous THF (0.5 M).
      
    • Add Ti(O

      
      Pr)
      
      
      
      dropwise at room temperature.
    • Technical Check: The solution may turn slightly yellow or hazy. This indicates titanate complex formation.

    • Stir: Let stir at ambient temperature for 6–12 hours . Do not rush this step. Steric bulk requires time for the equilibrium to shift to the imine species.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH

      
        (solid or dissolved in minimal MeOH) portion-wise. Caution: Hydrogen gas evolution.
      
    • Allow to warm to room temperature and stir for 2–4 hours.

  • Quench & Workup (The "Emulsion" Fix):

    • Titanium reactions create sticky emulsions during aqueous workup.

    • The Fix: Quench by adding 1N NaOH or a solution of Rochelle’s Salt (Sodium potassium tartrate) and stir vigorously for 1 hour until two clear layers form.

    • Filter through a Celite pad if a white precipitate (TiO

      
      ) persists.
      
    • Extract with DCM, dry over Na

      
      SO
      
      
      
      , and concentrate.

Module 2: Why Direct Alkylation ( ) Fails

Researchers often attempt to react cyclobutyl bromide/mesylate with piperazine using a base (K


CO

). This route is NOT recommended .
  • The Mechanism of Failure: The backside attack required for

    
     is sterically blocked by the puckered cyclobutane ring hydrogens.
    
  • The Side Reaction: The basic conditions and steric hindrance favor E2 elimination , yielding volatile cyclobutene instead of the desired amine.

  • The Exception: If you must use an alkylation route (e.g., no ketone precursor available), use Cyclobutyl Triflate in a non-polar solvent (DCM) with a non-nucleophilic base (e.g., DIPEA) at low temperature (-78°C to 0°C) to suppress elimination, though yields remain lower than reductive amination.

Module 3: Visualizing the Pathway

The following diagram illustrates the mechanistic advantage of the Titanium route versus the failure mode of direct alkylation.

G Start Cyclobutyl Precursor Path1 Route A: Direct Alkylation (Cyclobutyl-Br + Base) Start->Path1 Halide Path2 Route B: Reductive Amination (Cyclobutanone) Start->Path2 Ketone Fail FAILURE MODE: E2 Elimination (Cyclobutene) Path1->Fail Steric Block Prevents SN2 Step1 Step 1: Ti(OiPr)4 Lewis Acid Activation & Dehydration Path2->Step1 Inter Sterically Congested Titan-Imine Intermediate Step1->Inter Eq. Shift Step2 Step 2: NaBH4 Hydride Delivery Inter->Step2 Product Target: N-Cyclobutyl Piperazine Step2->Product Irreversible

Caption: Comparative workflow showing the high-risk elimination pathway of alkylation vs. the stabilized Titanium-mediated reductive amination route.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Incomplete imine formation due to sterics.Extend Step 1: Increase Ti(O

Pr)

pre-complexation time to 12-18h. Ensure anhydrous conditions.
Sticky White Precipitate Titanium salts crashing out during workup.Rochelle's Salt: Use a saturated solution of Sodium Potassium Tartrate for the quench. Stir until layers clarify.
Cyclobutanol Byproduct Direct reduction of ketone before imine formation.Order of Addition: Ensure NaBH

is added only after the pre-complexation period. Switch to NaBH(OAc)

if using non-Ti conditions (though slower).
Starting Material Recovery Imine hydrolysis during workup.pH Control: Ensure the workup is basic (pH > 10). Acidic workup hydrolyzes the unstable hindered imine/enamine back to ketone.

References

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Synlett, vol. 1999, no. 11, 1999, pp. 1781–1783. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

Technical Support Center: Optimizing Piperazine Dihydrochloride Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing side reactions when using piperazine dihydrochloride salts Content Type: Technical Support Center Guide

Welcome to the Advanced Application Guide. This resource is designed for process chemists and researchers encountering selectivity or solubility challenges with piperazine dihydrochloride (Piperazine·2HCl).[1][2][3][4][5] Unlike the free base, the dihydrochloride salt presents unique kinetic and thermodynamic hurdles—primarily due to its ionic lattice energy and acidity.

This guide moves beyond standard textbook procedures to address the "why" and "how" of minimizing side reactions, specifically bis-functionalization and regio-scrambling .

Part 1: The Core Challenge – Solubility vs. Selectivity

The fundamental conflict in using Piperazine·2HCl is phase heterogeneity .

  • The Problem: Piperazine[5][6][7][8][9][10][11][12][13][14]·2HCl is highly soluble in water but virtually insoluble in DCM, THF, or Toluene.

  • The Consequence: Reactions often require a biphasic system or a polar protic solvent (MeOH/H2O), which can accelerate side reactions like hydrolysis of sensitive electrophiles.

  • The Solution: You must choose between In-Situ Neutralization (for organic solubility) or Proton-Protection (for selectivity).

Decision Matrix: Selecting the Right Workflow

ReactionStrategy Start Start: Piperazine·2HCl Goal What is your primary goal? Start->Goal Mono Goal: Mono-Functionalization (Prevent Bis-alkylation) Goal->Mono High Selectivity Needed Solubility Goal: React with Lipophilic Electrophile (DCM/THF required) Goal->Solubility Non-polar Reagents ProtonStrategy Strategy: Proton-Protection Use 1:1 Free Base/Salt mix Mono->ProtonStrategy Utilize Salt as Blocking Group FreeBaseStrategy Strategy: Free-Basing Liberate & Extract first Solubility->FreeBaseStrategy Remove HCl Lattice ProtocolA Execute Protocol A: Monohydrochloride Formation ProtonStrategy->ProtocolA ProtocolB Execute Protocol B: Biphasic Neutralization FreeBaseStrategy->ProtocolB

Figure 1: Strategic decision tree for selecting reaction conditions based on synthetic goals.

Part 2: Critical Protocols
Protocol A: The "Proton-Protection" Strategy (High Selectivity)

Best for: Mono-alkylation or mono-acylation where bis-reaction is a major impurity risk. Mechanism: By equilibrating Piperazine·2HCl with Piperazine free base, you generate Piperazine Monohydrochloride in situ. The protonated amine acts as a reversible protecting group, statistically blocking the second site from reacting.

  • Stoichiometry Setup:

    • Dissolve 1.0 equiv Piperazine·2HCl and 1.0 equiv Piperazine Free Base in Methanol (approx. 10 mL/g).

    • Result: You now have ~2.0 equiv of Piperazine·HCl (monohydrochloride).

  • Thermal Equilibration:

    • Heat to reflux for 15 minutes to ensure complete lattice breakdown and proton exchange.

    • Cool to 0°C.

  • Electrophile Addition:

    • Add 0.8 equiv of your electrophile (e.g., alkyl halide or acyl chloride) dropwise.

    • Note: Limiting the electrophile is crucial. The excess protonated piperazine buffers the reaction.

  • Workup:

    • Evaporate Methanol.

    • Basify residue with 2M NaOH (pH > 12).

    • Extract product with DCM. Unreacted piperazine stays in the aqueous phase or washes out easily due to extreme water solubility.

Protocol B: Heterogeneous Free-Basing (Organic Solubility)

Best for: Reactions involving moisture-sensitive reagents (e.g., isocyanates, acid chlorides) that cannot tolerate methanol or water.

  • Suspension: Suspend Piperazine·2HCl in dry DCM or THF.

  • Base Scavenger: Add 2.2 equiv of finely ground anhydrous

    
     or DIPEA.
    
    • Critical: Organic bases like TEA may form gummy hydrochloride salts that coat the stirring bar. Inorganic bases (

      
      ) are preferred if stirring can be maintained.
      
  • Activation: Sonication for 10-20 minutes is often required to break up the crystal lattice of the dihydrochloride salt before adding the electrophile.

Part 3: Troubleshooting Guide

Symptom: Reaction mixture turns into a "sticky gum" or solid mass.

  • Root Cause: Formation of Triethylamine Hydrochloride (Et3N·HCl) or similar organic salts that are insoluble in non-polar solvents.

  • Fix: Switch to a biphasic system (DCM/Water) with inorganic base (NaOH) if your electrophile tolerates water. If anhydrous conditions are required, use a high-boiling solvent like Toluene/Dioxane at reflux to keep salts suspended, or switch to Protocol B with vigorous mechanical stirring.

Symptom: Low Yield of Mono-substituted product (High Bis-impurity).

  • Root Cause: "Localized High Concentration." If you add the piperazine to the electrophile, the first molecules of piperazine encounter an excess of electrophile and react twice immediately.

  • Fix: Inverse Addition. Always add the electrophile diluted in solvent slowly to a large excess of the piperazine solution.

Symptom: Product is stuck in the aqueous layer during extraction. [10]

  • Root Cause: Piperazine derivatives are often highly polar. At neutral pH, they may still be partially protonated.

  • Fix: Ensure the aqueous layer is pH > 12 using concentrated NaOH before extraction. Add NaCl (brine) to the aqueous layer to "salt out" the organic amine. Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM.

Part 4: Minimizing Specific Side Reactions
Side ReactionMechanismPrevention Strategy
Bis-Alkylation The mono-alkylated product is often more nucleophilic than the starting material (inductive effect of alkyl group).1. Use Protocol A (Proton-Protection).2. Use 5-10 equivalents of piperazine if reagents are cheap.3. Use steric bulk (e.g., Boc-protection) on one side first.
Carbamate Formation Piperazine absorbs atmospheric

rapidly to form piperazine carbamate (solid precipitate).[15]
1. Purge all solvents with Nitrogen/Argon.2. Store free base under inert atmosphere.3. Avoid prolonged exposure of basic aqueous solutions to air.
Oxidation Piperazine can form N-oxides or degrade under oxidative stress.1. Degas solvents.2. Add trace antioxidants (e.g., BHT) if the reaction runs for >24 hours at high temp.
Polymerization Reaction with di-functional electrophiles creates chains.1. High Dilution Technique: Run the reaction at <0.05 M concentration.2. Dropwise addition of the linker to the amine.
Part 5: FAQ

Q: Can I use Pyridine as both solvent and base? A: Yes, but with caution. Pyridine is a weak base and may not fully deprotonate the dihydrochloride salt at room temperature. Heating is usually required (


). Be aware that pyridine is difficult to remove completely without an acidic wash, which might re-salt your product.

Q: Why is my yield lower when using the Dihydrochloride salt compared to the Free Base? A: This is usually due to incomplete neutralization. The lattice energy of the salt is high. If you use a weak base (like


) or insufficient stirring time, a significant portion of your piperazine remains trapped as the unreactive salt solid.

Q: How do I remove excess Piperazine from my reaction? A:

  • Distillation: If your product is heavy, free piperazine can be sublimed/distilled off (bp 146°C).

  • Water Wash: If your product is lipophilic (LogP > 2), wash the organic layer 3x with water. Free piperazine partitions heavily into water.

  • Resin Scavenging: Use a polymer-supported isocyanate resin to scavenge unreacted amines from the reaction mixture.

References
  • Selectivity via Protonation

    • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. The protonation of piperazine (forming the monohydrochloride) suppresses competitive bis-substitution.[7]

    • Source:

  • Solubility & Reactivity

    • Piperazine Dihydrochloride Properties & Solubility.[1][4][5][6][12][16][17] Detailed analysis of solubility in water vs. organic solvents and pKa influence.

    • Source:

  • Side Reaction Mechanisms

    • Carbon Dioxide Absorption by Aqueous Piperazine.[12][15] Kinetics of carbamate formation which competes with desired nucleophilic attacks.

    • Source:

  • Purification Techniques

    • Troubleshooting Piperazine Removal. Methods for acidic wash and extraction logic.[6][12]

    • Source:

Sources

Technical Support Center: Crystallization of 1-Cyclobutylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with crystallizing 1-Cyclobutylpiperazine dihydrochloride (CAS: 799557-65-6).

As a piperazine derivative, this molecule exhibits behavior typical of secondary amine salts: high water solubility, significant hygroscopicity, and a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize cleanly. The dihydrochloride form (2HCl) is preferred for its higher melting point and stability compared to the free base, but it requires precise stoichiometric control during formation.

Physicochemical Profile
PropertySpecificationCritical Note
Form Dihydrochloride Salt (2HCl)Requires >2.0 eq HCl to prevent mono-salt mixtures.[1]
Solubility High: Water, MethanolAvoid water during initial crystallization (yield loss).[1]
Antisolvents Diethyl Ether, MTBE, AcetoneUsed to force precipitation.[1]
Key Risk HygroscopicityRapidly absorbs atmospheric moisture; handle under N₂.[1]
Appearance White to off-white solidPink/Brown indicates oxidation (see Troubleshooting).[1]

Standard Operating Procedures (SOPs)

Protocol A: De Novo Salt Formation (Free Base 2HCl)

Use this protocol if you have the oily free base and need to generate the solid salt.[2]

Reagents:

  • 1-Cyclobutylpiperazine (Free Base)[1]

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc)[1]

  • Acid Source: 4M HCl in Dioxane or 2M HCl in Diethyl Ether (Anhydrous)[1]

Workflow:

  • Dissolution: Dissolve the free base (1.0 eq) in EtOAc (10 volumes). Ensure the solution is dry (Karl Fischer < 0.1%).[1]

  • Cooling: Cool the solution to 0–5°C under nitrogen.

  • Acid Addition: Add HCl solution (2.2 – 2.5 eq) dropwise. Crucial: Maintain temperature <10°C to prevent discoloration.[1]

  • Precipitation: A white precipitate should form immediately.[1]

  • Maturation: Stir at 0°C for 2 hours.

  • Isolation: Filter under nitrogen. Wash the cake with cold MTBE or Et₂O.

  • Drying: Vacuum oven at 40°C for 12 hours with P₂O₅ desiccant.

Protocol B: Recrystallization (Purification)

Use this protocol if your salt is impure or colored.[1]

Solvent System: Ethanol (Solvent) / Diethyl Ether (Antisolvent)[1]

  • Dissolve the crude salt in the minimum amount of hot absolute Ethanol (60°C).[1]

  • Allow the solution to cool to room temperature.

  • Add Diethyl Ether dropwise until persistent turbidity is observed.[1]

  • Cool to 4°C slowly (1°C/min) to induce crystallization.

Visualization: Process Workflows

The following diagrams illustrate the decision logic for salt formation and troubleshooting.

G Start Starting Material: 1-Cyclobutylpiperazine (Free Base) Solvent Dissolve in Anhydrous EtOAc (Check Water Content) Start->Solvent AcidAdd Add 2.2 eq HCl (Dioxane/Ether) at 0-5°C Solvent->AcidAdd Check Observation? AcidAdd->Check Solid White Precipitate Forms Check->Solid Success Oil Oiling Out / Sticky Gum Check->Oil Failure Filter Filter & Wash (MTBE) Solid->Filter Remedy Troubleshooting: 1. Heat to reflux 2. Add IPA (10%) 3. Slow Cool + Seed Oil->Remedy Dry Vacuum Dry (P2O5) Filter->Dry Remedy->Solid Retry

Caption: Workflow for salt formation with built-in troubleshooting loop for phase separation issues.

Troubleshooting Guide (Q&A)

Category 1: Crystallization Failures[1]

Q: My product is "oiling out" (forming a sticky gum) instead of precipitating as a solid. How do I fix this? A: Oiling out is the most common issue with piperazine salts.[1] It occurs when the salt separates as a supercooled liquid before crystallizing.[1]

  • Immediate Fix (The "Pulping" Method): Decant the supernatant solvent. Add Isopropanol (IPA) or Acetone to the oily residue.[1] Heat the mixture to reflux (creates a supersaturated solution) and then cool very slowly with vigorous stirring. The mechanical agitation in IPA often induces nucleation.[1]

  • Prevention: Ensure your solvent system is not too polar.[1][2] If using Ethanol, switch to Isopropanol/Ethyl Acetate.[1] High polarity solvents stabilize the oil phase.[1]

  • Seeding: If you have any solid crystals from a previous batch, add a "seed" (0.1% w/w) when the solution becomes turbid.[1]

Q: I am getting a mixture of solids and oil. A: This often indicates mixed stoichiometry (Mono-HCl vs. Di-HCl).[1] The Mono-HCl salt is often more soluble or hygroscopic.[1]

  • Solution: Ensure you have added a excess of HCl (at least 2.2 to 2.5 equivalents).[1] Re-suspend the mixture in EtOAc and bubble HCl gas or add HCl/Dioxane to drive the equilibrium fully to the dihydrochloride form.

Category 2: Impurity & Color Issues[1]

Q: The crystals are turning pink or brown upon drying. A: Piperazines are electron-rich and prone to oxidation, forming N-oxides or radical species which are highly colored.[1]

  • Cause: Exposure to air during filtration or drying.[1]

  • Solution:

    • Recrystallize: Use Ethanol with a small amount of activated charcoal. Filter hot through Celite to remove the charcoal.[1]

    • Protect: Perform all future filtrations under a nitrogen blanket.[1]

    • Storage: Store the final salt in amber vials under Argon at -20°C.

Category 3: Hygroscopicity[1]

Q: The solid turns into a liquid (deliquesces) when I weigh it on the balance. A: 1-Cyclobutylpiperazine dihydrochloride is extremely hygroscopic.[1]

  • Handling: Do not handle on an open bench for extended periods. Weigh inside a glovebox or use a "weighing by difference" technique with a capped vial.

  • Drying: Standard vacuum drying is insufficient.[1] You must use a desiccant trap (P₂O₅) in your vacuum oven to actively remove water vapor, otherwise, the salt will just re-absorb moisture from the oven atmosphere when the vacuum is broken.

Advanced Characterization Logic

Use this logic tree to determine if your isolated solid is the correct form.

Logic Sample Isolated Solid AgNO3 Test: AgNO3 Titration Sample->AgNO3 NMR Test: 1H-NMR (D2O) Sample->NMR ResultCl Cl Content ~33%? AgNO3->ResultCl ResultH Cyclobutyl Integral Correct? NMR->ResultH Pass Valid 2HCl Salt ResultCl->Pass Yes (2.0 eq) FailMono Likely Mono-HCl (Add more acid) ResultCl->FailMono No (<1.8 eq)

Caption: Analytical logic to confirm stoichiometry (Mono-HCl vs. Di-HCl).

References

  • BenchChem. (2025).[1][2][3] 1-(Cyclobutylcarbonyl)piperazine hydrochloride | Properties and Solubility Profiles.[4] Retrieved from .[1]

  • CymitQuimica. (n.d.).[1] 1-Cyclobutylpiperazine dihydrochloride: Product Specifications and Safety Data. Retrieved from .[1]

  • Sigma-Aldrich. (2023).[1] 1-Cyclobutylpiperazine dihydrochloride Safety Data Sheet (SDS).[1] Retrieved from .[1]

  • Google Patents. (2021).[1] CN112645901A: Preparation method of 1-cyclohexyl piperazine (Analogous Synthesis).[1] Retrieved from .[1]

  • ResearchGate. (2013).[1] Discussion: How to extract/isolate piperazine from water without distillation? (Salt Formation Techniques).[1][2][3][5][6] Retrieved from .[1]

  • Solubility of Things. (n.d.). Piperazine Dihydrochloride Solubility Characteristics.[1][4][7][8] Retrieved from .[1]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-Cyclobutylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 1-Cyclobutylpiperazine Dihydrochloride Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and QC Analysts

Executive Summary: The Analytical Imperative

1-Cyclobutylpiperazine dihydrochloride (1-CBP[1][2][3]·2HCl) is a critical pharmacophore intermediate, frequently employed in the synthesis of Histamine H3 antagonists and antipsychotic ligands. Its "dihydrochloride" salt form provides superior stability and water solubility compared to the free base, but this protonation drastically alters its magnetic resonance signature.

This guide provides a definitive technical analysis of the 1H NMR spectrum of 1-CBP·2HCl.[3] Unlike standard spectral libraries, we compare the Salt Form (Product) against its Free Base (Alternative) and evaluate Solvent Selection (DMSO-d6 vs. D2O) to optimize structural verification workflows.

Part 1: Structural Context & Theoretical Basis

The transition from 1-Cyclobutylpiperazine (Free Base) to its Dihydrochloride salt induces specific electronic shielding changes. Understanding these is prerequisite to accurate assignment.

  • The Piperazine Core: In the free base, the nitrogen lone pairs shield adjacent methylene protons (

    
     2.3–2.5 ppm). Upon formation of the dihydrochloride, both nitrogens are protonated (
    
    
    
    ). The positive charge exerts a strong inductive deshielding effect, shifting ring protons downfield (
    
    
    3.0–3.8 ppm).
  • The Cyclobutyl Ring: The cyclobutyl group is conformationally puckered. The methine proton (CH) attached to the nitrogen is the diagnostic "anchor" peak. Its chemical shift is sensitive to the protonation state of the adjacent nitrogen.

Diagram 1: Structural Assignment Logic

This diagram illustrates the spin systems and the impact of protonation on chemical shift logic.

G Substrate 1-Cyclobutylpiperazine 2HCl SpinSystem_A Cyclobutyl System (A2B4X) Substrate->SpinSystem_A Upfield Region SpinSystem_B Piperazine System (AA'BB') Substrate->SpinSystem_B Mid-Field Region SpinSystem_C Exchangeable Protons (NH+) Substrate->SpinSystem_C Downfield (DMSO only) Methine (CH)\n~3.4-3.7 ppm Methine (CH) ~3.4-3.7 ppm SpinSystem_A->Methine (CH)\n~3.4-3.7 ppm Methylenes (CH2)\n~1.7-2.4 ppm Methylenes (CH2) ~1.7-2.4 ppm SpinSystem_A->Methylenes (CH2)\n~1.7-2.4 ppm Alpha-N Protons\nDeshielded by + charge\n~3.0-3.8 ppm Alpha-N Protons Deshielded by + charge ~3.0-3.8 ppm SpinSystem_B->Alpha-N Protons\nDeshielded by + charge\n~3.0-3.8 ppm Broad Singlets\n>9.0 ppm Broad Singlets >9.0 ppm SpinSystem_C->Broad Singlets\n>9.0 ppm

Caption: Logical segmentation of spin systems in 1-CBP·2HCl.[3] Note the distinct separation between the aliphatic cyclobutyl ring and the charged piperazine core.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this standardized protocol. This method includes an internal validity check (Integration Ratio) to confirm the salt stoichiometry.

Reagents & Equipment
  • Analyte: 1-Cyclobutylpiperazine dihydrochloride (>98% purity).

  • Solvent A (Routine): Deuterium Oxide (D2O, 99.9% D) – Best for baseline resolution.

  • Solvent B (Full Characterization): DMSO-d6 (99.9% D) + 0.03% TMS – Best for proton detection.

  • Instrument: 400 MHz NMR (or higher).

Step-by-Step Workflow
  • Preparation: Weigh 15–20 mg of the dihydrochloride salt into a clean vial.

    • Why? Salts often have high molecular weights; 15mg ensures sufficient molar concentration for clear signal-to-noise ratio in <16 scans.

  • Solvation: Add 0.6 mL of solvent. Vortex until fully dissolved.

    • Note: The dihydrochloride is highly water-soluble.[1] If using DMSO, ensure the sample is dry; water peaks can obscure the piperazine region.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Routine) or 5.0 s (Quantitative).

    • Scans (NS): 16.

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Phase correction (Manual preferred for salt peaks).

    • Baseline correction (Bernstein polynomial).

Diagram 2: Analytical Workflow

Workflow Start Sample: 1-CBP·2HCl Solvent Select Solvent Start->Solvent D2O D2O (Routine QC) Solvent->D2O Solubility High DMSO DMSO-d6 (Full Struct. ID) Solvent->DMSO Observe NH+ Acq Acquisition (400 MHz, ns=16) D2O->Acq DMSO->Acq Check Validation Point: Check Integration Acq->Check Result Report Generation Check->Result Cyclobutyl 6H : Piperazine 8H

Caption: Decision tree for solvent selection and validation. Integration checks are mandatory to confirm salt purity.

Part 3: Comparative Analysis

This section objectively compares the spectral performance of the Dihydrochloride Salt against its Free Base alternative and evaluates solvent effects.

Comparison 1: Salt Form vs. Free Base (Chemical Shift Delta)

The most significant "performance" metric for the salt is the Chemical Shift Delta (


) . This shift confirms the formation of the salt and the protonation of the nitrogen centers.
FeatureFree Base (Alternative)Dihydrochloride (Product)

(Shift Impact)
Solvent CDCl3D2O / DMSO-d6N/A
Piperazine (

)
2.30 – 2.80 ppm3.20 – 3.80 ppm +0.9 ppm (Deshielding)
Cyclobutyl (

)
~2.70 ppm~3.60 ppm +0.9 ppm (Inductive)
Cyclobutyl (

)
1.60 – 2.10 ppm1.70 – 2.40 ppm +0.2 ppm (Minor)
NH Protons ~1.5 ppm (Broad/Exch)9.5 – 10.5 ppm Distinct Salt Peak

Analysis: The dihydrochloride form exhibits a massive downfield shift for the piperazine ring.

  • Performance Advantage: The salt form's spectrum in D2O is cleaner in the aliphatic region (1.0–2.0 ppm) because the distinct downfield shift of the piperazine ring separates it from the cyclobutyl methylene multiplets, reducing overlap.

Comparison 2: Solvent Performance (D2O vs. DMSO-d6)
ParameterMethod A: D2O Method B: DMSO-d6 Recommendation
Spectral Clarity High. No NH peaks; sharp signals.Medium. Broad NH peaks may overlap.Use D2O for Purity Assay.
Structural Info Partial. Carbon backbone only.Complete. Shows NH+ protons.Use DMSO for ID Verification.
Water Artifacts HDO peak at 4.79 ppm (Strong).Water peak at 3.33 ppm (Variable).D2O requires presaturation if analyte is dilute.

Critical Observation: In DMSO-d6, the acidic protons (


) of the dihydrochloride appear as very broad singlets between 9.0 and 11.0 ppm. In D2O, these disappear due to rapid deuterium exchange (

).

Part 4: Troubleshooting & Artifacts

Issue 1: Missing Integration in Piperazine Region

  • Cause: In DMSO, the water peak (

    
     3.33) often overlaps with the downshifted piperazine ring protons (
    
    
    
    3.2–3.8).
  • Solution: Use D2O.[4][5][6] The HDO peak shifts to

    
     4.79, leaving the 3.0–4.0 ppm region clear for accurate integration of the piperazine core.
    

Issue 2: "Extra" Peaks in Aliphatic Region

  • Cause: Residual ethanol or isopropanol from the crystallization process of the salt.

  • Check: Look for a triplet at

    
     1.17 (EtOH) or a doublet at 
    
    
    
    1.15 (IPA).

Issue 3: Broadening of Peaks

  • Cause: Dynamic ring flipping of the cyclobutyl group or intermediate exchange rate of the NH protons.

  • Solution: Run the experiment at elevated temperature (e.g., 313 K) in DMSO to sharpen the exchangeable peaks, or use D2O to eliminate NH coupling entirely.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4738602, 1-Cyclobutylpiperazine.

  • Reich, H. J. "Chemical Shifts of Common Laboratory Solvents." University of Wisconsin-Madison, Department of Chemistry.

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.

Sources

Unlocking Structural Elucidation: A Comparative Guide to Mass Spectrometry Fragmentation of 1-Cyclobutylpiperazine vs. Alternative N-Alkylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

1-Cyclobutylpiperazine is a highly valued chemical building block, predominantly utilized in the synthesis of neuroactive compounds such as [1]. During pharmacokinetic profiling, metabolic stability assays, and structural elucidation, researchers must reliably differentiate 1-cyclobutylpiperazine derivatives from closely related N-alkylpiperazine alternatives (e.g., 1-cyclopentylpiperazine and 1-cyclohexylpiperazine).

This guide provides an objective comparison of their mass spectrometry (MS) fragmentation performances, detailing the mechanistic causality behind their spectral signatures to empower precise, self-validating analytical workflows.

Comparative Performance: The Product vs. Alternatives

When subjected to Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), N-alkylpiperazines exhibit distinct fragmentation efficiencies dictated by the steric and electronic properties of their alkyl substituents. The structural identity of the cycloalkyl ring directly impacts the required collision energy (CE) and the abundance of diagnostic product ions.

  • The Product (1-Cyclobutylpiperazine): Features a highly strained four-membered ring. This ring strain significantly lowers the activation energy required for the neutral loss of the cycloalkene (cyclobutene). Consequently, it yields a dominant, highly abundant product ion at m/z 87.1 at relatively low collision energies, making it highly sensitive for Multiple Reaction Monitoring (MRM) quantitation.

  • Alternative 1 (1-Cyclopentylpiperazine): The five-membered ring is conformationally more stable. While it undergoes a similar neutral loss of cyclopentene, the relative abundance of the resulting piperazine ion is lower, requiring higher collision energies to achieve comparable fragmentation efficiency.

  • Alternative 2 (1-Cyclohexylpiperazine): The six-membered ring is the most stable (adopting a low-energy chair conformation). Fragmentation is less directed toward the loss of the intact cycloalkene, leading to a more complex spectrum with competing piperazine ring-opening pathways that dilute the signal across multiple product ions.

Mechanistic Causality of Fragmentation

Understanding the "why" behind the spectra is critical for robust assay development. The fragmentation of aliphatic amines and piperazines under Collision-Induced Dissociation (CID) is governed by [2].

Pathway A: Cycloalkyl Cleavage (The Strain-Release Effect) Upon protonation at the sterically less hindered piperazine nitrogen, the precursor ion


 undergoes inductive cleavage. For 1-cyclobutylpiperazine (m/z 141.1), the release of ring strain drives the expulsion of cyclobutene (54 Da) via a multi-centered rearrangement, yielding a stable protonated piperazine ion at m/z 87.1. Because cyclobutane has a ring strain energy of ~26 kcal/mol compared to cyclohexane's ~0 kcal/mol, this pathway is kinetically favored in the cyclobutyl derivative, explaining its superior MRM sensitivity.

Pathway B: Piperazine Ring Opening Secondary fragmentation involves the cross-ring cleavage of the piperazine moiety itself. This typically results in the loss of


 or 

, generating lower mass diagnostic ions at m/z 56.1 and m/z 44.1. These ions are [3] and serve as excellent qualifier ions for structural confirmation.
Quantitative Data Presentation

The following table summarizes the optimized ESI-MS/MS parameters and diagnostic ions for 1-cyclobutylpiperazine compared to its structural alternatives.

CompoundPrecursor Ion

Primary Product Ion (Neutral Loss)Secondary Product Ions (Ring Cleavage)Optimal Collision Energy (CE)
1-Cyclobutylpiperazine m/z 141.1m/z 87.1 (-54 Da, High Abundance)m/z 56.1, 44.115 - 20 eV
1-Cyclopentylpiperazine m/z 155.1m/z 87.1 (-68 Da, Med Abundance)m/z 56.1, 44.120 - 25 eV
1-Cyclohexylpiperazine m/z 169.1m/z 87.1 (-82 Da, Low Abundance)m/z 112.1, 56.1, 44.125 - 30 eV
Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating system suitability checks for the targeted analysis of 1-cyclobutylpiperazine.

Step 1: Sample Preparation & System Suitability

  • Prepare a 1 mg/mL stock solution of 1-cyclobutylpiperazine in LC-MS grade methanol.

  • Dilute to a working concentration of 100 ng/mL using Mobile Phase A (0.1% Formic Acid in Water).

  • Validation Check: Inject a solvent blank prior to the sample to confirm the absence of carryover at the m/z 141.1

    
     87.1 transition. Background noise must be 
    
    
    
    of the Lower Limit of Quantitation (LLOQ).

Step 2: Liquid Chromatography (LC) Conditions

  • Column: C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, return to 5% B and equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Multiple Reaction Monitoring (MRM): Set the primary transition to 141.1

    
     87.1 (Quantifier, CE: 18 eV) and the secondary transition to 141.1 
    
    
    
    56.1 (Qualifier, CE: 25 eV).
  • Validation Check: The ion ratio between the quantifier and qualifier transitions must remain within

    
     of the reference standard across all biological or synthetic matrix replicates to confirm peak purity and rule out isobaric interference.
    
Visualizing the Fragmentation Pathway

The logical progression of 1-cyclobutylpiperazine ESI-MS/MS fragmentation is mapped below, highlighting the dominant strain-release pathway.

MS_Fragmentation Precursor [M+H]+ m/z 141.1 1-Cyclobutylpiperazine Frag87 m/z 87.1 [Piperazine+H]+ Loss of Cyclobutene Precursor->Frag87 - C4H6 (54 Da) Strain-Release Frag85 m/z 85.1 [M+H - C4H8]+ Loss of Cyclobutane Precursor->Frag85 - C4H8 (56 Da) Alkyl Cleavage Frag44 m/z 44.1 [C2H6N]+ Ring Cleavage Frag87->Frag44 Cross-Ring Cleavage Frag56 m/z 56.1 [C3H6N]+ Ring Cleavage Frag87->Frag56 Cross-Ring Cleavage

Figure 1: Proposed ESI-MS/MS fragmentation pathway of 1-cyclobutylpiperazine.

References
  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines Source: ResearchGate URL:[Link]

  • Covalent Inhibition of the Histamine H3 Receptor Source: MDPI (Molecules) URL:[Link]

Sources

Comparative Reactivity & Properties Guide: N-Cyclobutyl vs. N-Cyclohexyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing reactivity of cyclobutyl vs cyclohexyl piperazine derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the optimization of piperazine-based pharmacophores, the choice between an N-cyclobutyl and N-cyclohexyl substituent is a critical decision point that impacts synthetic feasibility, physicochemical properties, and metabolic fate.

While both moieties provide steric bulk and lipophilicity, they exhibit divergent reactivity profiles:

  • Synthetic Reactivity: Cyclobutanone is significantly more electrophilic than cyclohexanone in reductive aminations due to the release of ring strain (~26 kcal/mol) upon converting the sp² carbonyl to an sp³ center. Conversely, cyclohexyl halides are sluggish in SN2 reactions due to steric hindrance, making reductive amination the preferred route for both.

  • Basicity (pKa): N-Cyclobutyl derivatives are generally less basic (approx. 1.0 log unit lower) than their N-cyclohexyl counterparts, a feature often exploited to improve permeability and reduce hERG liability.

  • Metabolic Stability: The cyclobutyl group acts as a "metabolic hardener," whereas the cyclohexyl ring is a known "soft spot" for CYP450-mediated hydroxylation.

This guide provides a technical comparison of these two derivatives, supported by experimental protocols and mechanistic insights.

Physicochemical & Structural Analysis

The distinct behaviors of these derivatives stem from their fundamental ring constraints and electronic effects.[1]

Basicity and Electronic Effects

The basicity of the piperazine nitrogen is modulated by the cycloalkyl substituent.

  • Cyclohexyl Group: Behaves as a typical secondary alkyl group. The resulting tertiary amine has a pKa range of 10.6 – 11.2 .

  • Cyclobutyl Group: The internal C-C bonds of the cyclobutane ring possess higher p-character (to accommodate the ~90° bond angles), forcing the external C-N bond to have higher s-character . This increases the effective electronegativity of the carbon attached to the nitrogen, withdrawing electron density and lowering the pKa to approximately 9.6 – 9.8 .

Implication: The lower basicity of the cyclobutyl derivative often results in better membrane permeability (higher fraction of neutral species at physiological pH) and reduced phospholipidosis risk.

Conformational Dynamics & Sterics
  • Cyclohexyl: Exists predominantly in a chair conformation . It is bulky (A-value ~2.2 kcal/mol for a methyl group, significantly higher for a piperazine). This bulk can sterically clash with receptor pockets but fills large hydrophobic voids effectively.

  • Cyclobutyl: Adopts a puckered (butterfly) conformation to relieve torsional strain. It is sterically smaller but rigid. This allows it to fit into tighter hydrophobic pockets where a cyclohexyl group would be excluded.

FeatureN-Cyclobutyl PiperazineN-Cyclohexyl Piperazine
Ring Strain High (~26.5 kcal/mol)Negligible (~0 kcal/mol)
Conformation PuckeredChair
Approx. pKa (conj. acid) 9.6 – 9.810.6 – 11.2
Lipophilicity (LogP) ModerateHigh (adds +2 carbons)
Metabolic Liability Low (Stable)High (Hydroxylation)

Synthetic Reactivity: The "How-To"

The most efficient method to install these groups is Reductive Amination . Direct alkylation (SN2) with cycloalkyl halides is generally avoided due to poor rates (angle strain in cyclobutyl transition states and steric hindrance in cyclohexyl systems).

Reductive Amination Kinetics

The reaction rates differ due to the I-Strain (Internal Strain) effect.

  • Cyclobutanone (Fast): The carbonyl carbon is sp² hybridized (ideal angle 120°), but is forced into a 90° ring, creating immense angle strain. Nucleophilic attack converts this carbon to sp³ (ideal angle 109.5°), which is closer to the ring's geometric constraints.[2][3] Thus, the reaction is driven by strain release .

  • Cyclohexanone (Slow): The sp² carbonyl is relatively stable in the chair-like structure. Conversion to sp³ introduces 1,3-diaxial interactions and torsional strain. Consequently, cyclohexanone is less electrophilic than cyclobutanone.[3]

Visualization: Reactivity Pathway

The following diagram illustrates the divergent energetic pathways during reductive amination.

ReactivityPathway cluster_Cyclobutyl Cyclobutanone Route (Strain Release) cluster_Cyclohexyl Cyclohexanone Route (Steric Control) Start Piperazine Core CB_Ketone Cyclobutanone (High Strain sp2) Start->CB_Ketone + Ketone CH_Ketone Cyclohexanone (Stable Chair sp2) Start->CH_Ketone + Ketone CB_Imine Iminium Intermediate (Fast Formation) CB_Ketone->CB_Imine Nu: Attack (Rapid) CB_Product N-Cyclobutyl Product (sp3 Relaxed) CB_Imine->CB_Product Reduction (NaBH(OAc)3) CH_Imine Iminium Intermediate (Slow Formation) CH_Ketone->CH_Imine Nu: Attack (Slow) CH_Product N-Cyclohexyl Product (Steric Bulk) CH_Imine->CH_Product Reduction (NaBH(OAc)3)

Figure 1: Comparative reaction pathways. The red path (Cyclobutanone) is kinetically favored due to relief of ring strain upon sp2 -> sp3 hybridization.

Experimental Protocols

Protocol A: General Reductive Amination (Self-Validating)

This protocol is optimized for both ketones, but note that the cyclobutanone reaction may reach completion 2-4 hours faster than the cyclohexanone variant.

Reagents:

  • Piperazine derivative (1.0 equiv)

  • Ketone: Cyclobutanone (1.2 equiv) OR Cyclohexanone (1.5 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Solvent: Dichloroethane (DCE) or THF

  • Acid Catalyst: Acetic acid (1-2 drops, pH ~5-6)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve the piperazine derivative in DCE (0.1 M). Add the ketone and acetic acid.

    • Checkpoint: Stir at room temperature for 30 mins. For cyclobutanone, you may observe a slight exotherm.

  • Reduction: Cool the mixture to 0°C (optional for cyclohexanone, recommended for cyclobutanone to control rate). Add STAB portion-wise.

  • Reaction Monitoring: Warm to room temperature.

    • Cyclobutanone:[1][3][4] Monitor by LCMS at 2 hours. Expect >90% conversion.

    • Cyclohexanone:[3][5] Monitor at 4-6 hours. If conversion is <50%, add 0.5 equiv more ketone and stir overnight.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: The basicity difference is crucial here.

    • Cyclohexyl derivatives are more basic; they will stick tighter to silica. Use a gradient of DCM:MeOH:NH₄OH (90:10:1).

    • Cyclobutyl derivatives elute faster.

Metabolic Stability & Pharmacology[6][7][8][9]

In drug discovery, the "Cyclobutyl Switch" is a strategy used to block metabolic soft spots found on cyclohexyl rings.

Metabolic Soft Spots[10]
  • Cyclohexyl: The carbons at positions C3 and C4 are remote from the nitrogen and electron-rich, making them prime targets for CYP450-mediated hydroxylation . This often leads to rapid clearance or the formation of active metabolites.

  • Cyclobutyl: The ring is smaller and the C-H bonds are stronger (higher bond dissociation energy due to s-character). It is significantly more resistant to oxidation.

Visualization: Metabolic Fate

MetabolicFate cluster_CyclohexylMet N-Cyclohexyl Fate cluster_CyclobutylMet N-Cyclobutyl Fate CYP CYP450 Enzyme CH_Parent N-Cyclohexyl Parent CYP->CH_Parent Oxidative Attack CB_Parent N-Cyclobutyl Parent CYP->CB_Parent Steric/Electronic Resistance CH_Metab 4-Hydroxy-Cyclohexyl (Major Metabolite) CH_Parent->CH_Metab Hydroxylation CH_Clear Rapid Clearance CH_Metab->CH_Clear CB_Metab Ring Intact (Minor Oxidation) CB_Parent->CB_Metab Slow Metabolism CB_Stable Extended Half-life CB_Metab->CB_Stable

Figure 2: Metabolic stability comparison. The cyclohexyl group is prone to oxidation, while the cyclobutyl group resists enzymatic degradation.

References

  • Liskon Chemical. (2025). Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity and pKa of Conjugate Acids. Retrieved from [Link]

  • MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts. Retrieved from [Link]

Sources

Validating Purity of 1-Cyclobutylpiperazine Dihydrochloride: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 1-Cyclobutylpiperazine dihydrochloride via LC-MS Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

1-Cyclobutylpiperazine dihydrochloride (CAS 799557-65-6) serves as a critical secondary amine building block in the synthesis of pharmaceutical agents, particularly in neuropharmacology. Its analysis presents a distinct "analytical blind spot": it is highly polar, lacks a significant UV chromophore, and exists as a salt, rendering standard HPLC-UV and GC-MS workflows insufficient for trace impurity detection.

This guide validates Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior analytical standard, demonstrating a 100-fold increase in sensitivity over direct UV methods and eliminating the derivatization errors inherent to GC-MS.

Part 1: The Analytical Challenge

The dihydrochloride salt form of 1-cyclobutylpiperazine introduces three specific hurdles that compromise traditional purity assays:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system. It absorbs weakly at <210 nm, a region plagued by solvent cut-off noise and non-specific interference.
    
  • High Polarity: As a dihydrochloride salt, it elutes in the void volume (

    
    ) of standard C18 columns, causing co-elution with unretained matrix salts.
    
  • Thermal Instability (for GC): The salt form is non-volatile; GC analysis requires neutralization and derivatization, introducing variability and potential artifacts.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against traditional methodologies for this specific compound.

FeatureLC-MS (Recommended) HPLC-UV (Direct) HPLC-UV (Derivatized) GC-MS
Detection Principle Mass-to-Charge (

)
UV Absorbance (205 nm)UV/Fluorescence (Tagging)Electron Ionization (EI)
Sample Prep Dissolve & ShootDissolve & ShootComplex Reaction (e.g., NBD-Cl)Neutralize & Derivatize
Sensitivity (LOD) High (~0.01%)Poor (~1.0%)High (~0.05%)Moderate (~0.1%)
Specificity Excellent (Mass discrimination)Low (Solvent interference)Moderate (Side reactions)Good (Spectral library)
Throughput High (< 10 min)High (< 10 min)Low (Reaction time)Low (Prep time)
Suitability for Salt Native detectionNative detectionRequires pH adjustmentUnsuitable (Must freebase)

Part 2: Validated LC-MS Protocol

Note: This protocol uses Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure retention of the polar dihydrochloride salt away from the void volume.

Experimental Conditions

Instrumentation: UHPLC coupled to Single Quadrupole or Q-TOF MS.

Chromatographic Parameters:

  • Column: HILIC Amide (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: The amide phase retains polar amines via hydrogen bonding and electrostatic interactions, preventing void volume elution.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-6 min: 90%

      
       50% B
      
    • 6-8 min: 50% B (Wash)

    • 8.1 min: 90% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters:

  • Ionization: Electrospray Ionization (ESI) in Positive (+) mode.

  • Scan Mode: Full Scan (

    
     50–500) for purity; SIM (
    
    
    
    141.1) for assay.[1]
  • Target Ion:

    
    .
    
  • Fragmentor Voltage: 100 V (Optimized to prevent in-source fragmentation of the cyclobutyl ring).

Impurity Profiling Strategy

When validating purity, monitor for these specific process-related impurities which LC-MS can selectively identify:

Impurity TypeStructure/Name

(ESI+)
Origin
Analyte 1-Cyclobutylpiperazine 141.1 Target
Starting MaterialPiperazine87.1Unreacted reagent
Byproduct1,4-Dicyclobutylpiperazine195.2Over-alkylation
DegradantCyclobutanol / HalidesNot detected (ESI)Hydrolysis of alkylating agent

Part 3: Validation Framework & Logic

To ensure scientific integrity, the method must be validated following ICH Q2(R1) guidelines.

Workflow Visualization

The following diagram illustrates the critical decision pathway for validating the purity of this specific salt form.

ValidationWorkflow Start Start: 1-Cyclobutylpiperazine 2HCl Sample Solubility Dissolve in 50:50 ACN:Water (Buffer pH 3) Start->Solubility Separation HILIC Separation (Retain Polar Salt) Solubility->Separation MS_Detect MS Detection (ESI+) Extract m/z 141.1 Separation->MS_Detect Check_RT Is Retention Time > 2x Void Volume? MS_Detect->Check_RT Check_Spec Mass Balance: Are impurities identified? Check_RT->Check_Spec Yes Fail_RT FAIL: Co-elution with salts. Adjust Buffer/Organic ratio. Check_RT->Fail_RT No Pass PASS: Calculate % Purity (Area Normalization) Check_Spec->Pass Yes Fail_Spec FAIL: Unknown peaks. Run MS/MS for Structure ID. Check_Spec->Fail_Spec No

Figure 1: Decision tree for LC-MS method development and validation of polar amine salts.

Validation Metrics (Self-Validating System)
  • Specificity (The "Blank" Test):

    • Protocol: Inject the mobile phase blank.

    • Requirement: No interference peaks at

      
       141.1 or impurity masses.
      
    • Why: Ensures the ammonium formate buffer does not form clusters mimicking the analyte.

  • Linearity & Range:

    • Protocol: Prepare 5 concentrations (e.g., 0.1 µg/mL to 100 µg/mL).

    • Requirement:

      
      .
      
    • Causality: Confirms the ESI source is not saturated, which is common with easily ionizable piperazines.

  • Accuracy (Spike Recovery):

    • Protocol: Spike the sample with known amounts of piperazine (SM) and 1,4-dicyclobutylpiperazine (Impurity).

    • Requirement: Recovery between 90–110%.

    • Why: Proves the matrix (dihydrochloride salt) does not suppress the ionization of trace impurities.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4738602, 1-Cyclobutylpiperazine. Retrieved from [Link]

  • Vogel, M., et al. (2019). "HILIC-MS/MS method for the determination of biogenic amines." Journal of Chromatography B. (Contextual grounding for polar amine analysis via HILIC).
  • Dolan, J. W. (2010). "LC-MS: Why use it and what are the pitfalls?" LCGC North America. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Comprehensive Guide to Infrared (IR) Spectroscopy of 1-Cyclobutylpiperazine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

1-Cyclobutylpiperazine dihydrochloride (CAS: 799557-65-6) is a critical piperazine scaffold used frequently as an intermediate in the synthesis of histamine H3 receptor antagonists and other CNS-active pharmaceutical ingredients.[1]

For researchers and process chemists, the primary analytical challenge is not just identification, but form verification . Distinguishing the dihydrochloride salt from the free base or mono-salt forms is crucial for downstream reaction stoichiometry and solubility profiles.

This guide provides a definitive spectral analysis based on functional group vibrational modes, contrasting the product with its precursors to ensure absolute structural confidence.

Theoretical Framework: The Vibrational Scaffold

Unlike simple alkanes, 1-Cyclobutylpiperazine 2HCl presents a complex vibrational landscape due to the coupling of the strained cyclobutyl ring with the charged piperazinium core.

The "Salt Shift" Phenomenon

The most distinct feature of this spectrum is the Ammonium Broadening Effect .

  • Free Base: Exhibits a sharp, medium-intensity N-H stretch (~3300 cm⁻¹).[1]

  • Dihydrochloride Salt: The protonation of both nitrogen atoms (

    
    ) creates a strong, broad absorption band spanning 2400–3000 cm⁻¹. This is due to strong hydrogen bonding networks in the crystal lattice (N-H⁺···Cl⁻).[1]
    
Cyclobutyl Ring Strain

The cyclobutane ring is highly strained (~26 kcal/mol).[1] This strain shifts the C-H stretching and ring breathing modes compared to linear alkyl chains.

  • Ring Puckering: While the fundamental puckering mode is in the far-IR (<200 cm⁻¹), its overtones and coupling with CH₂ rocking modes create diagnostic bands in the 900–1000 cm⁻¹ fingerprint region.

Spectral Fingerprint Analysis

The following table synthesizes the characteristic IR peaks for 1-Cyclobutylpiperazine 2HCl. These values represent the diagnostic bands required for structural validation.

Table 1: Diagnostic IR Peaks & Assignments
Frequency Region (cm⁻¹)Functional GroupVibrational ModeIntensityStructural Insight
2400 – 3000 Amine Salt (N-H⁺) Stretching (Broad)StrongDefinitive Salt Indicator. Overlaps with C-H stretches.[1] Confirms protonation of piperazine nitrogens.
2900 – 2980 Cyclobutyl C-H Asym.[1] StretchingMediumSlightly higher frequency than acyclic alkyl chains due to ring strain.[1]
2800 – 2880 Piperazine C-H Sym.[1] StretchingMediumCharacteristic of the saturated heterocycle backbone.
1580 – 1620 Ammonium (N-H⁺) Scissoring / BendingMedium-StrongKey Differentiator. Absent in the free base.[1] Confirms the presence of the HCl salt.
1440 – 1460 Methylene (-CH₂-) ScissoringMediumOverlap of cyclobutyl and piperazine CH₂ deformations.
1200 – 1280 C-N StretchingMediumPiperazine ring C-N bonds.[1]
1150 – 1180 C-N (Exocyclic) StretchingMediumBond connecting the cyclobutyl group to the piperazine nitrogen.
900 – 950 Cyclobutyl Ring Ring Breathing / Def.[1]Weak-MediumFingerprint ID. Characteristic "breathing" mode of the 4-membered ring.[1]
~720 - 750 C-H RockingWeakLong-range coupling; less diagnostic but consistent.[1]

Comparative Analysis: Validating the Synthesis

To ensure product integrity, you must compare the spectrum of your isolated solid against potential impurities (Starting Material A: Piperazine, Starting Material B: Cyclobutanone/Bromocyclobutane, or the Free Base).

Diagram 1: Spectral Logic Flow for Identification

IR_Logic_Flow Sample Unknown Solid Sample Check_3300 Check 3300-3400 cm⁻¹ Sample->Check_3300 Sharp_Peak Sharp Peak Present? Check_3300->Sharp_Peak FreeBase Result: Free Base (Incomplete Salt Formation) Sharp_Peak->FreeBase Yes Check_2500 Check 2400-3000 cm⁻¹ Sharp_Peak->Check_2500 No Broad_Band Broad 'Ammonium' Band? Check_2500->Broad_Band Broad_Band->FreeBase No (Weak/Absent) Check_Fingerprint Check 900-950 cm⁻¹ Broad_Band->Check_Fingerprint Yes Cyclo_Peak Cyclobutyl Ring Mode? Check_Fingerprint->Cyclo_Peak Final_Product Confirmed: 1-Cyclobutylpiperazine 2HCl Cyclo_Peak->Final_Product Present Impurity Impurity: Piperazine 2HCl (Unsubstituted) Cyclo_Peak->Impurity Absent

Figure 1: Decision tree for validating 1-Cyclobutylpiperazine 2HCl using IR spectral features.

Key Comparison Points
  • vs. Free Base: The Free Base will lack the broad 2400–3000 cm⁻¹ band and instead show a distinct, sharp N-H stretch at ~3300 cm⁻¹. The salt form essentially "erases" the sharp N-H peak and replaces it with the broad ammonium envelope.

  • vs. Piperazine 2HCl (Unsubstituted): Both are salts, so both have the broad ammonium band. The differentiator is the Fingerprint Region . The unsubstituted piperazine lacks the complex C-C stretches and ring breathing modes of the cyclobutyl group (900–950 cm⁻¹ region).

Experimental Protocol: Handling Amine Salts

Dihydrochloride salts of secondary amines are often hygroscopic .[1] Improper sample preparation can lead to water peaks masking the N-H region.

Method A: KBr Pellet (Gold Standard for Salts)

This method is preferred for resolution in the fingerprint region.

  • Dry the Sample: Vacuum dry the 1-Cyclobutylpiperazine 2HCl at 40°C for 2 hours to remove surface moisture.[1]

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dry).

  • Grind: Grind finely in an agate mortar. Note: Do not over-grind if the sample is highly crystalline, but ensure homogeneity.

  • Press: Apply 8–10 tons of pressure for 2 minutes to form a transparent disc.

  • Scan: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Method B: ATR (Attenuated Total Reflectance)

Faster, but requires high contact pressure for hard salts.[1]

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1]

  • Application: Place the solid powder directly on the crystal.

  • Compression: Apply maximum pressure using the anvil to ensure the hard salt crystals make intimate contact with the ATR element.

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences compared to transmission spectra.

Troubleshooting Common Anomalies

ObservationRoot CauseCorrective Action
Giant broad peak at 3400 cm⁻¹ Water contamination (Hygroscopic salt).[1]Dry sample in vacuum desiccator over

.[1]
Split peak at 1700 cm⁻¹ Residual solvent (Acetone/Ethyl Acetate) or Carbonyl impurity.[1]Check 1H NMR for solvent peaks.[1] Recrystallize if necessary.[1]
Weak signals <1000 cm⁻¹ Poor contact (ATR) or particle scattering (KBr).[1]ATR: Increase pressure. KBr: Regrind to smaller particle size.[1]
Diagram 2: Vibrational Mode Visualization

Vib_Modes cluster_0 Piperazinium Core (Charged) cluster_1 Cyclobutyl Ring (Strained) Compound 1-Cyclobutylpiperazine 2HCl NH_Stretch N-H+ Stretch (2400-3000 cm⁻¹) Broad, Strong Compound->NH_Stretch NH_Bend N-H+ Scissoring (~1600 cm⁻¹) Medium Compound->NH_Bend CN_Stretch C-N Ring Stretch (1200-1280 cm⁻¹) Compound->CN_Stretch CH_Stretch C-H Stretch (2900-2980 cm⁻¹) Shifted by strain Compound->CH_Stretch Ring_Breath Ring Breathing (~900-950 cm⁻¹) Diagnostic Compound->Ring_Breath

Figure 2: Breakdown of vibrational modes contributing to the composite spectrum.[1]

References

  • NIST Chemistry WebBook. Piperazine dihydrochloride IR Spectrum.[1] National Institute of Standards and Technology.[1] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for Amine Salt N-H+ broadening and Cyclobutyl ring strain effects).

  • Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1] (Source for general amine salt characterization protocols).

  • PubChem. 1-Cyclobutylpiperazine Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

Biological activity comparison of piperazine vs cyclobutylpiperazine ligands

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison: Piperazine vs. Cyclobutylpiperazine Ligands in GPCR Drug Discovery

In the landscape of central nervous system (CNS) drug development, the structural optimization of basic amine anchors is a critical determinant of a ligand's pharmacodynamics and pharmacokinetics. For aminergic G protein-coupled receptors (GPCRs)—particularly the Histamine H3 Receptor (H3R)—the piperazine scaffold is a privileged pharmacophore[1]. However, the transition from an unsubstituted piperazine to a cyclobutylpiperazine derivative represents a masterclass in rational drug design, yielding profound improvements in binding affinity, target selectivity, and functional efficacy.

As an Application Scientist, I have structured this guide to move beyond superficial comparisons. We will dissect the mechanistic causality behind this structural modification, analyze quantitative Structure-Activity Relationship (SAR) data, and outline the self-validating experimental protocols required to prove these biological activities in the lab.

Structural & Mechanistic Causality: The "Goldilocks" Steric Fit

To understand why the addition of a cyclobutyl ring drastically alters biological activity, we must examine the microenvironment of the receptor's orthosteric binding site.

In aminergic GPCRs like H3R, the basic nitrogen of the piperazine ring acts as the primary anchor, forming an indispensable electrostatic salt bridge with a highly conserved aspartate residue (D114³·³² in transmembrane helix 3)[2]. However, affinity is not driven by electrostatic interactions alone. Adjacent to D114³·³² lies a lipophilic sub-pocket lined by aromatic residues.

  • Unsubstituted / Small Alkyl Piperazines: These ligands often suffer from high aqueous solvation penalties and lack the necessary van der Waals volume to optimally engage the hydrophobic sub-pocket, resulting in moderate to poor receptor affinity.

  • Cyclobutylpiperazines: The cyclobutyl ring provides the exact steric bulk and lipophilicity (LogP) required to displace high-energy water molecules from the hydrophobic pocket without causing steric clashes with the transmembrane helices[3]. Furthermore, the cyclobutyl group restricts the conformational flexibility of the piperazine ring, reducing the entropic penalty upon binding.

  • Larger Cycloalkanes (e.g., Cycloheptyl): Exceeding the spatial limits of the pocket causes severe steric repulsion, completely abolishing binding affinity[3].

Pathway Ligand Cyclobutylpiperazine Antagonist / Inverse Agonist Receptor Histamine H3 Receptor (Presynaptic GPCR) Ligand->Receptor Binds D114 (TM3) Blocks Constitutive Activity GProtein Gi/o Protein Complex (Inhibited State) Receptor->GProtein Prevents Gαi Activation Effector Adenylyl Cyclase (Activity Restored/Maintained) GProtein->Effector Relieves AC Inhibition Messenger cAMP Levels (Normalized) Effector->Messenger Increases/Maintains cAMP Outcome Neurotransmitter Release (Histamine, ACh, DA) Messenger->Outcome Promotes Vesicle Exocytosis

Figure 1: Pharmacological mechanism of cyclobutylpiperazine H3R antagonists.

Quantitative SAR Data: The Impact of N4-Substitution

The theoretical causality described above is directly validated by empirical radioligand binding data. In the development of PET imaging radioligands (e.g.,[18F]H3-2406), researchers systematically varied the cycloalkane ring size on the piperazine anchor to evaluate H3R binding affinity[3].

The data below illustrates the dramatic potency shift achieved specifically by the cyclobutyl substitution:

Ligand Modification (Piperazine N4-substituent)H3R Binding Affinity (

, nM)
Mechanistic Rationale & Biological Impact
Cyclopropyl (

)
71.3Sub-optimal van der Waals interactions; moderate target engagement[3].
Cyclobutyl (

)
2.46 Optimal steric fit; maximizes hydrophobic contacts; ~29-fold potency increase over

[3].
Cyclopentyl (

)
2.87Near-optimal fit, but introduces a slight increase in conformational entropic penalty[3].
Cyclohexyl (

)
3.15Tolerated, but approaching the absolute spatial limits of the receptor's binding pocket[3].
Cycloheptyl (

)
> 1000Severe steric clash with transmembrane helices; completely abolishes receptor binding[3].

Note: The cyclobutylpiperazine moiety is so highly optimized for the H3R pocket that it is frequently utilized as the anchor in advanced covalent inhibitors (e.g., VUF15662) to permanently stabilize the inactive state of the receptor[2].

Self-Validating Experimental Protocols

To objectively compare piperazine vs. cyclobutylpiperazine analogs in your own laboratory, you must employ robust, self-validating assays. A protocol is only trustworthy if it inherently controls for false positives (e.g., non-specific membrane partitioning of lipophilic ligands).

Protocol A: Competitive Radioligand Binding Assay (Affinity Determination)

This assay determines the


 by measuring the ability of the unlabeled cyclobutylpiperazine ligand to displace a high-affinity radiotracer (e.g., [3H]AZ13582963) from the receptor[3].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human H3R (or rat cortical tissue) in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 × g for 20 mins at 4°C. Resuspend the pellet to a final protein concentration of 10–20 µ g/well .

  • Assay Assembly (The Self-Validating Step): In a 96-well plate, combine:

    • Total Binding Wells: 50 µL buffer + 50 µL [3H]-radioligand (approx.

      
       concentration) + 100 µL membranes.
      
    • Non-Specific Binding (NSB) Wells: 50 µL of 10 µM Pitolisant or Thioperamide (a structurally distinct reference antagonist) + 50 µL [3H]-radioligand + 100 µL membranes. Causality: Using a distinct reference compound ensures that the displacement observed is strictly orthosteric, preventing lipophilic test compounds from appearing falsely potent.

    • Test Wells: 50 µL of cyclobutylpiperazine test compound (serial dilutions from

      
       to 
      
      
      
      M) + 50 µL [3H]-radioligand + 100 µL membranes.
  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of basic piperazine ligands to the filter itself.

  • Washing & Detection: Wash filters 3x with ice-cold buffer to lock the receptor-ligand complex. Dry the filters, add scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism) and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Protocol Step1 Membrane Prep (Receptor Tissue) Step2 Incubation ([3H]-Ligand + Test Cpd) Step1->Step2 Add to assay buffer Step3 Rapid Filtration (PEI-treated GF/B) Step2->Step3 60 min at 25°C Quench reaction Step4 Washing (Ice-cold Buffer) Step3->Step4 Remove unbound Step5 Scintillation Counting Step4->Step5 Add scintillant Step6 Data Analysis (Cheng-Prusoff Ki) Step5->Step6 CPM to specific binding

Figure 2: Self-validating workflow for competitive radioligand binding assays.

Protocol B: [35S]GTPγS Binding Assay (Functional Efficacy)

Because H3R exhibits high constitutive (basal) activity, simply measuring binding affinity (


) is insufficient. You must determine if the cyclobutylpiperazine acts as a neutral antagonist or an inverse agonist. The [35S]GTPγS assay measures the actual G-protein coupling[4].

Step-by-Step Methodology:

  • Incubate H3R-expressing membranes (10 µ g/well ) in assay buffer containing GDP (10 µM) to force G-proteins into the inactive state.

  • Add the cyclobutylpiperazine ligand and incubate for 30 minutes.

  • Add 0.1 nM [35S]GTPγS (a non-hydrolyzable GTP analog).

  • If the ligand is an inverse agonist , it will stabilize the inactive receptor conformation, and you will observe a decrease in [35S]GTPγS binding below the basal level. If it is a neutral antagonist, basal binding remains unchanged, but agonist-induced binding is blocked[4].

  • Filter, wash, and count via liquid scintillation as described in Protocol A.

References

  • WO2010133544A1 - Piperazine and aminopyrrolidine compounds as histamine h3 receptor antagonists - Google Patents Source: Google Patents URL
  • Development and Preclinical Characterization of [18F]H3-2406 and [18F]H3-2407 for Positron Emission Tomography Imaging of the Histamine Subtype-3 Receptor Source: ACS Publications URL
  • Source: MDPI (Molecules)
  • PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES - Patent 1998620 Source: European Publication Server URL

Sources

Pharmacokinetic Stability of Cyclobutyl-Piperazine Motifs: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In medicinal chemistry, the piperazine ring is a ubiquitous pharmacophore used to modulate physicochemical properties, enhance solubility, and direct target engagement. However, unsubstituted or simple alkyl-substituted (e.g., N-methyl) piperazines frequently suffer from severe metabolic liabilities, primarily rapid N-dealkylation and


-carbon oxidation mediated by Cytochrome P450 (CYP450) enzymes[1].

To mitigate these liabilities, the N-cyclobutyl-piperazine motif has emerged as a highly effective bioisostere. The causality behind its enhanced pharmacokinetic (PK) stability lies in two fundamental chemical principles:

  • Steric Shielding & Conformational Rigidity: Unlike the freely rotating N-isopropyl group, the cyclobutyl ring adopts a rigid, puckered conformation. This geometry creates persistent steric bulk directly over the nitrogen lone pair, hindering the optimal binding orientation required for the CYP450 heme iron to initiate catalysis.

  • C-H Bond Dissociation Energy (BDE): The rate-limiting step of CYP-mediated N-dealkylation is Hydrogen Atom Transfer (HAT). The

    
     carbons within the strained cyclobutyl ring possess higher C-H BDEs compared to the 
    
    
    
    -protons of acyclic alkyl chains, making them thermodynamically resistant to abstraction by the CYP Compound I intermediate.

Visualizing the Metabolic Divergence

MetabolicPathway N_Methyl N-Methyl Piperazine CYP450_1 CYP450 (e.g., 3A4) N_Methyl->CYP450_1 Susceptible N_Cyclobutyl N-Cyclobutyl Piperazine CYP450_2 CYP450 (e.g., 3A4) N_Cyclobutyl->CYP450_2 Hindered Metabolite_1 Rapid N-Dealkylation (High Clearance) CYP450_1->Metabolite_1 Alpha-C Oxidation Metabolite_2 Steric Shielding (Metabolic Stability) CYP450_2->Metabolite_2 Blocked N-Dealkylation

Fig 1: CYP450-mediated metabolic divergence of N-methyl vs. N-cyclobutyl piperazines.

Comparative Pharmacokinetic Data

The superiority of the cyclobutyl motif is well-documented across multiple target classes. For example, in the development of the histamine H3 receptor (H3R) agonist VUF16839, incorporating a sterically constrained amine motif resulted in nanomolar on-target activity combined with exceptionally weak CYP450 interaction and high metabolic stability[2][3]. Similarly, in heterocycle metabolism optimization, replacing flexible rings with constrained cyclic systems consistently lowered intrinsic clearance (


) without drastically altering lipophilicity (cLogD)[4][5].

Table 1: Quantitative Comparison of Piperazine N-Substituents

N-Substituent MotifRelative

-C BDE
HLM

(min)
RLM

(

L/min/mg)
Primary Metabolic Liability
Unsubstituted (N-H) N/A< 15> 150Direct oxidation, N-glucuronidation
N-Methyl Low (~92 kcal/mol)10 - 2080 - 120Rapid N-dealkylation
N-Isopropyl Medium (~95 kcal/mol)25 - 4050 - 80N-dealkylation, aliphatic oxidation
N-Cyclobutyl High (~98 kcal/mol)> 60 < 20 Slow ring hydroxylation

(Note: Values are representative benchmarks synthesized from standard medicinal chemistry SAR campaigns comparing these specific matched molecular pairs[4][5][6].)

Self-Validating Experimental Protocol: Microsomal Stability Profiling

To objectively compare the PK stability of a novel N-cyclobutyl-piperazine against its N-methyl counterpart, researchers must employ a self-validating in vitro microsomal assay. This protocol is designed with internal causality: every reagent addition and quenching step serves a specific mechanistic purpose, and built-in controls ensure the system's integrity.

Phase 1: Assay Preparation & System Validation

Causality: Microsomes contain the necessary CYP enzymes, but lack the electron source required for the catalytic cycle. We must supply an exogenous NADPH regenerating system.

  • Prepare Matrix: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4). Why pH 7.4? It maintains the physiological protonation state of the piperazine nitrogen, which dictates its partitioning into the enzyme active site.

  • Include Quality Controls (Self-Validation): Run parallel incubations with Verapamil (High Clearance Control) and Warfarin (Low Clearance Control). Validation Logic: If Verapamil is not rapidly depleted (

    
     < 15 min) or Warfarin shows high depletion, the microsomal batch is inactive or the NADPH system has failed, invalidating the entire experiment.
    
Phase 2: Incubation & Kinetic Sampling
  • Pre-incubation: Add the test compounds (N-methyl vs. N-cyclobutyl matched pairs) to the microsomal suspension at a final concentration of 1

    
    M. Incubate at 37°C for 5 minutes.
    
  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl

    
    ).
    
  • Time-Course Sampling: At

    
     minutes, extract a 50 
    
    
    
    L aliquot from the reaction mixture.
Phase 3: Quenching & LC-MS/MS Analysis

Causality: Enzymatic reactions must be halted instantaneously to preserve accurate kinetic data.

  • Quenching: Immediately dispense the 50

    
    L aliquot into 150 
    
    
    
    L of ice-cold Acetonitrile (ACN) containing 100 ng/mL of an Internal Standard (IS, e.g., Tolbutamide). Why cold ACN? It denatures the CYP proteins, precipitating them out of solution, while the IS corrects for any volumetric losses or matrix suppression during downstream ionization.
  • Centrifugation: Spin the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Transfer the supernatant to LC-MS/MS vials. Monitor the depletion of the parent compound using Multiple Reaction Monitoring (MRM).

  • Data Processing: Plot the natural log of the remaining percentage of parent compound versus time. Calculate the slope (

    
    ) to determine 
    
    
    
    and
    
    
    .

Strategic Conclusions for Drug Development

The empirical data and mechanistic rationale strongly support the use of cyclobutyl-piperazine motifs when optimizing lead compounds with high intrinsic clearance. As demonstrated in the optimization of ENL/AF9 YEATS domain inhibitors, exchanging an isopropyl group for a cyclobutyl group not only improved metabolic half-life but also significantly enhanced target potency[6]. By leveraging the steric shielding and high C-H bond dissociation energy of the cyclobutyl ring, drug development professionals can effectively decouple target affinity from metabolic liabilities.

References

  • Cloning and Characterization of a Novel Human Histamine Receptor / Covalent Inhibition of the Histamine H3 Receptor. ResearchGate / PubMed. Details the development of VUF16839, demonstrating how non-imidazole, sterically constrained piperazine/azetidine motifs achieve nanomolar potency and high metabolic stability. URL: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS Publications). Comprehensive review on how modifying ring size and adding constrained motifs (like cyclobutyl) mitigates CYP450-mediated metabolism and lowers intrinsic clearance. URL: [Link]

  • Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia. PMC - NIH. Experimental validation showing that exchanging an N-isopropyl group for an N-cyclobutyl group greatly improves compound potency and pharmacokinetic profiles. URL: [Link] (Derived from PMC data on SR-0813 and related imidazopyridines).

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative. ResearchGate. Highlights the inherent metabolic liabilities of unsubstituted and simple alkyl-piperazines, including ring oxidation and N-dealkylation. URL: [Link]

Sources

Benchmarking 1-Cyclobutylpiperazine against other N-alkyl piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-Cyclobutylpiperazine Against Other N-Alkyl Piperazines: A Structural and Physicochemical Guide

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. The piperazine ring is a privileged scaffold in drug discovery, appearing in over 50 FDA-approved drugs[1]. However, the choice of the N-alkyl substituent on the piperazine ring is rarely arbitrary. It dictates the basicity (pKa), lipophilicity (LogP/LogD), metabolic stability, and off-target liabilities (such as hERG channel inhibition) of the entire molecule[2].

This guide objectively benchmarks 1-Cyclobutylpiperazine against more traditional N-alkyl piperazines (e.g., N-methylpiperazine and N-isopropylpiperazine), providing the mechanistic causality behind these substitutions and the experimental protocols required to validate them.

Structural and Physicochemical Benchmarking

The transition from a simple methyl group to a cyclobutyl ring on a piperazine nitrogen introduces significant steric bulk and alters the local electron density. While N-methylpiperazine is highly water-soluble and basic[3], its exposed tertiary amine is a prime target for CYP450-mediated N-dealkylation. Conversely, 1-Cyclobutylpiperazine[4] provides a unique balance: the rigid four-membered ring increases the hydrophobic surface area (elevating LogP) while sterically shielding the nitrogen lone pair, which subtly depresses the pKa and enhances metabolic stability[5].

Table 1: Comparative Physicochemical Properties of N-Alkyl Piperazines

PropertyN-MethylpiperazineN-Isopropylpiperazine1-Cyclobutylpiperazine
Molecular Weight 100.16 g/mol 128.22 g/mol 140.23 g/mol
LogP (Predicted) -0.570.350.85 - 1.10
pKa1 (Secondary N) 9.09~9.20~8.90
pKa2 (Tertiary N) 4.94~5.10~4.60
Steric Hindrance LowModerate (Flexible)High (Rigid Ring)
Typical hERG Liability *HighModerateLow to Moderate
CYP N-Dealkylation High SusceptibilityModerate SusceptibilityLow Susceptibility

*Assumes the piperazine is incorporated into a lipophilic pharmacophore. High pKa amines often get trapped in the hERG channel's internal vestibule.

Mechanistic Insights: The Causality of Cyclobutyl Substitution

Modulating Basicity to Mitigate hERG Liability

The human ether-à-go-go-related gene (hERG) potassium channel is notoriously promiscuous, binding lipophilic, basic amines. By replacing an N-methyl group with an N-cyclobutyl group, the steric bulk restricts the solvation of the protonated amine. This thermodynamic penalty slightly lowers the pKa of the tertiary nitrogen[2]. A lower pKa means a smaller fraction of the drug is ionized at physiological pH (7.4), directly reducing the ion-dipole interactions within the hERG central cavity.

Steric Shielding and Metabolic Stability

N-dealkylation by CYP3A4 requires the abstraction of an alpha-proton adjacent to the nitrogen. The cyclobutyl ring restricts the conformational flexibility required for the enzyme to achieve the optimal transition state geometry. Furthermore, the increased ring strain of the cyclobutyl group makes the alpha-C-H bond slightly stronger than that of a freely rotating methyl or isopropyl group, thereby shunting metabolism away from the piperazine core. This makes 1-cyclobutylpiperazine highly valuable in designing long-acting receptor antagonists (e.g., Histamine H3 receptor ligands)[5] and cyclophilin inhibitors[6].

Logical Workflow of N-Alkyl Substitution

The following diagram illustrates the logical relationship between N-alkyl substitution choices and their downstream physicochemical and pharmacological effects.

G N_Alkyl N-Alkyl Piperazine Substitution Cyclobutyl 1-Cyclobutylpiperazine (High Steric Bulk & Rigidity) N_Alkyl->Cyclobutyl Methyl N-Methylpiperazine (Low Steric Bulk & Flexible) N_Alkyl->Methyl pKa_Drop Depressed pKa (Reduced Basicity) Cyclobutyl->pKa_Drop Desolvation Penalty Lipid_Inc Increased LogD (Higher Lipophilicity) Cyclobutyl->Lipid_Inc Hydrophobic Surface hERG Reduced hERG Liability pKa_Drop->hERG Lower Ion Trapping Metab Enhanced Metabolic Stability (CYP450) Lipid_Inc->Metab Steric N-Shielding

Impact of N-alkyl piperazine substitution on drug-like properties.

Experimental Protocols for Benchmarking

To objectively benchmark these compounds, reliance on in silico predictions is insufficient due to the complex solvation dynamics of cyclic amines. The following protocols represent self-validating experimental systems to quantify these differences.

Protocol A: Potentiometric Determination of pKa and LogD (Self-Validating System)

Rationale: Potentiometric titration is required to accurately capture the biphasic ionization of the piperazine ring. The system is self-validating because the titration curve must perfectly reconstruct the mass balance of the titrant and analyte.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of N-methylpiperazine, N-isopropylpiperazine, and 1-cyclobutylpiperazine in HPLC-grade water.

  • Standardization: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Aqueous Titration (pKa):

    • Transfer 1.0 mL of the 10 mM analyte into a titration vessel containing 10 mL of 0.15 M KCl (to maintain constant ionic strength).

    • Titrate with standardized 0.1 M HCl to pH 2.0.

    • Reverse titrate with standardized 0.1 M KOH up to pH 12.0 under an Argon atmosphere (to prevent CO2 absorption).

  • Partition Titration (LogD):

    • Repeat the titration in the presence of varying volumes of water-saturated 1-octanol (e.g., 5 mL, 10 mL).

    • The shift in the apparent pKa in the presence of octanol allows for the simultaneous mathematical derivation of LogP and LogD at pH 7.4.

  • Data Analysis: Use Bjerrum plot analysis to extract pKa1 and pKa2. The cyclobutyl derivative will show a distinct leftward shift in pKa2 compared to the methyl derivative.

Protocol B: In Vitro Liver Microsomal Stability Assay

Rationale: This assay proves the causality of steric shielding. By measuring intrinsic clearance (


), we can quantify the protective effect of the cyclobutyl ring against CYP-mediated N-dealkylation.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2.

  • Analyte Addition: Spike the target piperazine derivative to a final concentration of 1 µM. (Keep organic solvent concentration <0.5% v/v to avoid CYP inhibition).

  • Pre-incubation: Equilibrate the mixture in a shaking water bath at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, use an equivalent volume of buffer instead of NADPH to validate that degradation is CYP-dependent).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural log of the remaining parent compound versus time. The slope (

    
    ) is used to calculate the in vitro half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

Conclusion

Benchmarking 1-cyclobutylpiperazine against simpler N-alkyl piperazines reveals it as a highly strategic moiety in medicinal chemistry. While N-methylpiperazine offers low molecular weight and high solubility, it often introduces metabolic liabilities and hERG toxicity. The cyclobutyl substitution elegantly solves these issues through steric shielding and basicity modulation, making it a superior choice for optimizing lead compounds intended for oral administration or CNS penetration.

References

  • 1-Cyclobutylpiperazine | C8H16N2 | CID 4738602 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Cyclic peptides and use as medicines (US9566312B2)
  • Applications of piperazine scaffold in drug design Source: ResearchGate URL:[Link]

  • Covalent Inhibition of the Histamine H3 Receptor Source: MDPI Molecules URL:[Link]

  • Atypical N-Alkyl to N-Noralkoxy Switch in a Dual cSRC/BCR-ABL1 Kinase Inhibitor Improves Drug Efflux and hERG Affinity Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis, Antimalarial Activity, and Preclinical Pharmacology of a Novel Series of 4′-Fluoro and 4′-Chloro Analogues of Amodiaquine Source: SciSpace URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Cyclobutylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

1-Cyclobutylpiperazine dihydrochloride (CAS: 799557-65-6) is a piperazine derivative primarily used as a pharmaceutical intermediate.[1] While often categorized as an irritant, its dihydrochloride salt form introduces specific physical hazards—namely, the generation of fine, hygroscopic dust that can be easily inhaled or ingested.

Critical Hazard Alert: Some safety data sources classify this compound as Acute Toxic (Oral) Category 3 (H301) , while others list it as Category 4. As a safety standard, we treat it with the higher level of caution (Category 3). It is also a confirmed Skin/Eye Irritant and Respiratory Sensitizer.

The "Why" Behind the Protocol: The dihydrochloride salt moiety increases water solubility but also makes the compound hygroscopic . This means it will clump if exposed to humidity, but paradoxically, the initial static charge during weighing often causes "fly-away" dust. Your PPE strategy must focus on inhalation prevention and dermal isolation .

Chemical Hazard Profile

ParameterSpecification
CAS Number 799557-65-6
Molecular Formula C₈H₁₈Cl₂N₂
Physical State White to off-white solid powder
Primary GHS Hazards H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Solubility High (Water, DMSO); Hygroscopic

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. Do not deviate from these specifications without a documented risk assessment.

A. Respiratory Protection (Critical)[4][5][6]
  • Standard Operation: Work must be performed inside a Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Outside Fume Hood (Maintenance/Spills): Use a NIOSH-approved N95 or P100 particulate respirator .

    • Scientific Rationale: As a salt, the particle size can be extremely fine. Surgical masks provide zero protection against chemical dust inhalation. The amine core of the piperazine can act as a sensitizer, making respiratory isolation non-negotiable.

B. Hand Protection[4][7][8]
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Technique: Double-gloving is recommended during weighing.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Standard Nitrile (4 mil) or Long-cuff Nitrile.

  • Why? Piperazines are organic bases.[2] While the dihydrochloride salt is acidic/neutralized, sweat inside a glove can solubilize micro-particles, potentially creating an irritating solution against the skin if a micro-tear occurs. Double gloving provides a visual indicator of breach and allows you to strip the outer glove if contaminated without exposing skin.

C. Eye & Face Protection[4][5][6][7][8]
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 compliant).

  • Contraindication: Do NOT rely on standard safety glasses with side shields.

  • Reasoning: The "fly-away" nature of static-charged powders allows dust to bypass side shields. Goggles provide a sealed environment.

D. Body Protection[4][8]
  • Standard: Lab coat (100% cotton or chemically resistant synthetic blend).

  • High Quantity (>10g): Tyvek® sleeves or disposable apron to prevent dust accumulation on fabric cuffs.

Operational Workflow: Weighing & Solubilization

Step 1: Engineering Control Check

Before opening the vial, verify the fume hood flow monitor. Clear the sash area of clutter to prevent turbulence which can blow the powder out of the balance pan.

Step 2: Static Mitigation (The "Hidden" Hazard)

Salts like 1-Cyclobutylpiperazine dihydrochloride are prone to static buildup.

  • Protocol: Use an ionizing bar or anti-static gun on the spatula and weighing boat before dispensing.

  • Alternative: If an ionizer is unavailable, wipe the exterior of the weighing vessel with a slightly damp lint-free wipe to discharge static.

Step 3: Transfer Logic
  • Tare the weighing boat.

  • Transfer the solid using a stainless steel spatula. Do not use plastic spatulas , as they increase static charge.

  • Immediately recap the stock vial. (Hygroscopic nature will degrade the reagent if left open).

  • Dissolve the solid in the solvent (e.g., Water, DMSO) inside the hood.

    • Note: Dissolution of hydrochloride salts can be slightly exothermic. Add solvent slowly.

Visualization: PPE Decision Logic

PPE_Decision_Logic Start Task Assessment OpenHandling Open Handling? (Weighing/Transfer) Start->OpenHandling ClosedSystem Closed System? (Sealed Vial/Reaction) Start->ClosedSystem Level2 LEVEL 2 PPE (Standard): Fume Hood, Goggles, Double Nitrile Gloves, Lab Coat OpenHandling->Level2 Standard Risk Level1 LEVEL 1 PPE: Lab Coat, Nitrile Gloves, Safety Glasses ClosedSystem->Level1 Low Risk QuantityCheck Quantity > 10g? QuantityCheck->Level2 No Level3 LEVEL 3 PPE (High Exposure): Add Tyvek Sleeves/Apron + P100 Respirator (if outside hood) QuantityCheck->Level3 Yes Level2->QuantityCheck

Caption: Decision tree for selecting appropriate PPE based on handling conditions and quantity.

Emergency Response & Decontamination

Spill Response Protocol

In the event of a powder spill inside the fume hood:

  • Do NOT blow the dust.

  • Cover the spill with a damp paper towel (water-dampened) to prevent aerosolization.

  • Wipe up the solid/slurry.[3]

  • Clean the surface with a mild detergent followed by water.

  • Dispose of all cleanup materials as hazardous chemical waste.

Exposure First Aid[7][8]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[3] Remove contaminated clothing.[4]

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[5][6][4][7][8] Seek medical attention immediately (H319/Irritant).[8]

Visualization: Spill Response Workflow

Spill_Response Event Powder Spill Assess Assess Location (Hood vs. Bench) Event->Assess Action1 Cover with DAMP Towel Assess->Action1 Action2 Wipe Up (Do NOT Dust) Action1->Action2 Action3 Double Bag Waste Action2->Action3 Final Decontaminate Surface (Soap/Water) Action3->Final

Caption: Step-by-step workflow for safely managing a powder spill to minimize aerosolization.

Disposal Considerations

As a halogenated organic salt, this compound requires specific disposal streams.

  • Segregation: Dispose of in the Solid Hazardous Waste container. If dissolved, segregate into Halogenated Organic Solvents or Aqueous Waste depending on the solvent used.

  • Labeling: Clearly tag waste with "1-Cyclobutylpiperazine dihydrochloride" and "Toxic/Irritant."

  • Destruction Method: The preferred method for ultimate disposal is incineration with a scrubber to handle nitrogen oxides (NOx) and hydrogen chloride (HCl) byproducts.

References

  • PubChem. (n.d.). 1-Cyclobutylpiperazine | C8H16N2.[2][3][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Piperazine derivatives. Retrieved October 26, 2023, from [Link]

  • OSHA. (n.d.).[5] Occupational Safety and Health Standards: Personal Protective Equipment (1910.132). United States Department of Labor. Retrieved October 26, 2023, from [Link]

Sources

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